Gatifloxacin hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBNVXJQVIRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121577-32-0 | |
| Record name | Gatifloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GATIFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Antibacterial Spectrum of Gatifloxacin Against Ophthalmic Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of gatifloxacin, a fourth-generation fluoroquinolone, against common ophthalmic pathogens. The data presented is crucial for understanding its efficacy and guiding research and development in ophthalmic anti-infectives.
Introduction
Gatifloxacin is a broad-spectrum antimicrobial agent that has demonstrated significant activity against a wide range of bacteria responsible for ocular infections.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] This dual-targeting mechanism contributes to its potent bactericidal activity and a lower propensity for the development of resistance compared to earlier generation fluoroquinolones.[4][5] This guide summarizes key quantitative data on its in vitro efficacy, details the experimental protocols for susceptibility testing, and provides visual representations of experimental workflows and the clinical relevance of this data.
Data Presentation: Susceptibility of Ophthalmic Pathogens to Gatifloxacin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for gatifloxacin against various Gram-positive and Gram-negative ophthalmic pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of Gatifloxacin Against Gram-Positive Ophthalmic Pathogens
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Staphylococcus aureus | 170 | - | 0.063[6] | 81-100%[3][7] |
| Staphylococcus epidermidis | 38 | - | 2.0[8] | 100%[8] |
| Streptococcus pneumoniae | 30 | - | 0.25[6][8] | 100%[7] |
| Streptococcus viridans group | - | - | 0.22[1][2] | 75%[7][9] |
| Enterococcus faecalis | - | - | 0.57[1][2] | - |
| Bacillus cereus | - | - | - | - |
Table 2: In Vitro Activity of Gatifloxacin Against Gram-Negative Ophthalmic Pathogens
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Pseudomonas aeruginosa | - | - | 1.28[1][2] | 87-100%[2][7] |
| Haemophilus influenzae | - | - | 0.031[6] | - |
| Klebsiella pneumoniae | - | - | - | - |
| Enterobacter aerogenes | - | - | - | - |
| Stenotrophomonas maltophilia | - | - | 2[10] | 91%[10] |
Note: Data is compiled from multiple sources.[1][2][3][6][7][8][9][10] The number of isolates, MIC values, and susceptibility percentages may vary between studies.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of gatifloxacin against ophthalmic pathogens predominantly follows standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[6][10][11] The most common methods employed are broth microdilution and disk diffusion.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is considered the gold standard for quantitative susceptibility testing.
1. Preparation of Bacterial Inoculum:
- Bacterial isolates are subcultured onto an appropriate agar medium (e.g., Trypticase Soy Agar with 5% Sheep Blood) and incubated at 37°C for 16-18 hours.[10]
- Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
2. Preparation of Gatifloxacin Dilutions:
- A stock solution of gatifloxacin is prepared in a suitable solvent.
- Serial two-fold dilutions of gatifloxacin are prepared in the appropriate broth medium within 96-well microtiter plates to cover the expected MIC range.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
- The plates are incubated at 37°C for 18-24 hours in ambient air.[6]
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of gatifloxacin that completely inhibits visible bacterial growth.[6]
Disk Diffusion Method
This method provides a qualitative assessment of susceptibility.
1. Preparation of Bacterial Inoculum:
- A standardized bacterial suspension (0.5 McFarland) is prepared as described for the broth microdilution method.
2. Inoculation of Agar Plate:
- A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
3. Application of Gatifloxacin Disk:
- A paper disk impregnated with a standard concentration of gatifloxacin is placed on the surface of the inoculated agar.
4. Incubation:
- The plate is incubated at 37°C for 16-24 hours.
5. Interpretation of Results:
- The diameter of the zone of growth inhibition around the disk is measured.
- This diameter is compared to established CLSI breakpoint criteria to classify the isolate as susceptible, intermediate, or resistant to gatifloxacin.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of In Vitro Data to Clinical Application
Caption: From in vitro data to informed clinical antibiotic selection.
Conclusion
The in vitro data consistently demonstrates that gatifloxacin possesses a broad spectrum of activity against key Gram-positive and Gram-negative bacteria implicated in ophthalmic infections.[1][12] Its potency, as indicated by low MIC90 values against many common pathogens, supports its use as an effective agent for the empirical treatment of bacterial conjunctivitis and other ocular surface infections.[1][2][6][8] Continuous surveillance of the susceptibility of ophthalmic isolates to gatifloxacin is essential for monitoring trends in antibiotic resistance and ensuring its continued clinical efficacy.[5][13][14] The standardized protocols for susceptibility testing are fundamental to generating reliable and comparable data that informs clinical practice and future drug development efforts.
References
- 1. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Resistance: The Ubiquitous Menace [reviewofophthalmology.com]
- 5. crstoday.com [crstoday.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. aboonline.org.br [aboonline.org.br]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ophed.net [ophed.net]
- 12. Comparison of in vitro susceptibilities of ocular bacterial isolates to gatifloxacin and other topical antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Susceptibility testing of clinical isolates of pseudomonas aeruginosa to levofloxacin, moxifloxacin, and gatifloxacin as a guide to treating pseudomonas ocular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
Gatifloxacin Hydrochloride: An In-Depth Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of gatifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing key physicochemical data, experimental methodologies, and visual representations of its mechanism of action and degradation pathways.
Physicochemical Properties
This compound is the sesquihydrate salt of gatifloxacin, a synthetic broad-spectrum antibacterial agent. It is a white to pale yellow crystalline powder.
Aqueous Solubility
The aqueous solubility of gatifloxacin is pH-dependent, a critical factor for consideration in the development of liquid dosage forms, particularly ophthalmic solutions.
pH-Solubility Profile
Table 1: Aqueous Solubility of Gatifloxacin at Different pH Values
| pH | Solubility (mg/mL) | Reference |
| 4.0 | 60 | [PubChem Compound Summary for CID 5379] |
| 7.6 | 4.2 (minimum) | FDA Center for Drug Evaluation Research |
Effect of Temperature
While specific quantitative data on the temperature dependence of this compound's aqueous solubility is limited in publicly available literature, studies on its solubility in various organic solvents show a positive correlation between temperature and solubility. It is generally expected that the aqueous solubility will also increase with temperature, a common characteristic for many pharmaceutical compounds.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or incubator for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle, and an aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of gatifloxacin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid Phase Analysis: The remaining solid material is analyzed to ensure that no phase transformation (e.g., conversion to a different salt or polymorph) has occurred during the experiment.
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
Table 2: Summary of Gatifloxacin Stability under Forced Degradation Conditions
| Stress Condition | Observation |
| Acidic Hydrolysis (e.g., 1N HCl, reflux at 80°C) | Significant degradation observed. |
| Alkaline Hydrolysis (e.g., 1N NaOH, reflux at 80°C) | Significant degradation observed. |
| Oxidative Degradation (e.g., 30% H₂O₂, heat) | Degradation occurs. |
| Thermal Degradation (e.g., dry heat at 100°C) | Generally stable, though some studies report minor degradation. |
| Photodegradation (e.g., UV light at 254 nm) | Susceptible to degradation upon exposure to light. One study noted a 10% loss of potency after 10 months of light exposure at room temperature.[1] |
Long-Term Stability
While comprehensive long-term stability data for this compound in aqueous solutions under various ICH-prescribed storage conditions is not extensively published, ophthalmic solutions are typically formulated at a pH of around 6 and stored at room temperature (15-25°C), protected from light, to ensure stability over their shelf life.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for separating and quantifying gatifloxacin from its degradation products.
Experimental Workflow for Stability-Indicating HPLC Method Development
Caption: Development and validation of a stability-indicating HPLC method.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.
-
Detection: UV detection at a wavelength where gatifloxacin and its degradation products have significant absorbance (e.g., 293 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled column temperature.
Mechanism of Action and Degradation Pathways
Mechanism of Action
Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
Mechanism of Action of Gatifloxacin
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by gatifloxacin.
Proposed Degradation Pathways
Based on forced degradation studies, several degradation pathways for gatifloxacin have been proposed. These primarily involve modifications to the piperazine ring and the quinolone core.
Proposed Degradation Pathways of Gatifloxacin
Caption: Overview of gatifloxacin degradation under different stress conditions.
Conclusion
This technical guide summarizes the key aspects of this compound's aqueous solubility and stability. The pH-dependent solubility and susceptibility to degradation under hydrolytic, oxidative, and photolytic conditions are critical parameters for the successful development of stable and effective aqueous formulations. The provided experimental protocols and visual diagrams serve as a valuable resource for researchers and drug development professionals working with this important antibiotic. Further research to establish a complete pH-solubility profile and long-term stability data in aqueous solutions would be beneficial for the scientific community.
References
Gatifloxacin Hydrochloride: An In-depth Technical Guide to its Degradation Pathways and Product Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation behavior of gatifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. Understanding the degradation pathways and the resulting products is crucial for ensuring the stability, safety, and efficacy of pharmaceutical formulations. This document details the outcomes of forced degradation studies under various stress conditions, outlines the analytical methodologies for product identification, and presents proposed degradation pathways based on current scientific literature.
Forced Degradation Behavior of Gatifloxacin
Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance. Gatifloxacin has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.
Gatifloxacin demonstrates significant degradation under acidic and oxidative conditions, with moderate degradation under alkaline and photolytic conditions. It is relatively stable under thermal stress.[1][2] The extent of degradation varies depending on the specific conditions, such as the concentration of the stressor, temperature, and duration of exposure.
Summary of Quantitative Degradation Data
The following table summarizes the quantitative results from various forced degradation studies on gatifloxacin. This data allows for a comparative analysis of the drug's stability under different stress conditions.
| Stress Condition | Reagent/Parameters | Time | % Gatifloxacin Recovery | % Degradation | Number of Degradation Products | Reference |
| Acid Hydrolysis | 1 N HCl | 8 hours (reflux) | 57.32% | 42.68% | 2 | [1] |
| Alkaline Hydrolysis | 1 N NaOH | 4 hours (reflux) | 78.21% | 21.79% | 2 | [1] |
| Oxidative | 30% H₂O₂ | 6 hours (reflux) | 8.87% | 91.13% | 1 | [1] |
| Oxidative | 3% H₂O₂ | - | - | 34.5% | >10 | [2] |
| Thermal | Dry Heat (80°C) | 48 hours | 98.12% | 1.88% | 1 | [1] |
| Thermal | Dry Heat | - | - | 6.06% | - | [2] |
| Photolytic | UV Light (254 nm) | 8 hours | 92.43% | 7.57% | 1 | [1] |
| Photolytic | UV Light | - | - | 13.65% | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. This section provides protocols for forced degradation and the analytical HPLC method used for the separation and quantification of gatifloxacin and its degradation products.
Forced Degradation Protocols
The following protocols are based on methodologies described in the scientific literature[1].
-
Preparation of Stock Solution: A stock solution of gatifloxacin (1 mg/mL) is prepared by dissolving 100 mg of this compound in 100 mL of distilled water.
-
Acidic Degradation: 15 mL of the gatifloxacin stock solution is mixed with 15 mL of 1 N HCl. The mixture is refluxed at 80°C for 8 hours in the dark. After cooling, the solution is neutralized with 1 N NaOH.
-
Alkaline Degradation: 15 mL of the stock solution is mixed with 15 mL of 1 N NaOH. The mixture is refluxed at 80°C for 4 hours in the dark. After cooling, the solution is neutralized with 1 N HCl.
-
Oxidative Degradation: 15 mL of the stock solution is mixed with 15 mL of 30% (v/v) hydrogen peroxide. The solution is then heated in a boiling water bath for 10 minutes to remove excess hydrogen peroxide[1].
-
Thermal Degradation: Gatifloxacin powder is kept in a hot air oven at 80°C for 48 hours. A sample is then withdrawn, and a solution is prepared in the mobile phase.
-
Photolytic Degradation: A solution of gatifloxacin (500 µg/mL) is exposed to UV irradiation at 254 nm for 8 hours in a UV chamber.
Stability-Indicating HPLC Method
The following HPLC method has been validated for the analysis of gatifloxacin in the presence of its degradation products[1].
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: SUPELCO® 516 C-18-DB, HPLC column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of 0.025 M disodium hydrogen phosphate buffer and acetonitrile in a 75:25 (v/v) ratio. The pH is adjusted to 3.3 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 293 nm.
-
Temperature: Ambient (25 ± 2 °C).
-
Injection Volume: 20 µL.
Degradation Product Identification and Pathways
The identification of degradation products is performed using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Based on the identified structures, degradation pathways can be proposed.
Experimental Workflow for Degradation Studies
The logical flow from drug substance to degradation pathway elucidation is a multi-step process.
Figure 1: General workflow for forced degradation and product identification.
Oxidative Degradation Pathway
Gatifloxacin is particularly susceptible to oxidative degradation. Studies involving ozonation and hydroxyl radicals have identified several degradation products. The primary sites of attack are the piperazine ring and the quinolone core.
Under ozonation at neutral pH, degradation can be initiated at the cyclopropyl and methoxy groups, as well as the piperazine ring. At acidic pH, the attack primarily occurs on the piperazinyl ring, while at alkaline pH, the initial attack is on the carboxylic group[2].
The following diagram illustrates a proposed degradation pathway of gatifloxacin when subjected to hydroxyl radicals, a common mechanism in many oxidative processes.
Figure 2: Proposed oxidative degradation pathway of Gatifloxacin.
Note: The structures in Figure 2 are based on proposed products from hydroxyl radical degradation studies. The m/z values correspond to the protonated molecules.
Photodegradation Pathway
Photodegradation of gatifloxacin in aqueous solutions involves several reactions, including defluorination, decarboxylation, and oxidation and rearrangement of the piperazine ring. The neutral form of gatifloxacin has been shown to have the highest apparent photolytic efficiency. The formation of hazardous photoproducts has been reported, some of which may retain or even have higher antibacterial activity than the parent compound.
Figure 3: Key reactions in the photodegradation of Gatifloxacin.
Hydrolytic (Acidic and Alkaline) Degradation
Gatifloxacin degrades under both acidic and alkaline conditions, though it is more susceptible to acid hydrolysis[1]. While specific degradation products have not been fully structurally elucidated in all available literature, the primary mechanism for similar fluoroquinolones involves the hydrolysis of the quinolone core or modifications to the piperazine side chain. Two major degradation products are typically observed in HPLC analysis under both acidic and basic stress[1]. Further research using LC-MS/MS and NMR is required for the definitive structural identification of these hydrolytic degradants.
Conclusion
This technical guide summarizes the current understanding of the degradation of this compound. The drug is susceptible to degradation under oxidative, hydrolytic, and photolytic conditions. The primary degradation pathways involve modifications to the piperazine ring and the core quinolone structure. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and quality control. The development of robust, stability-indicating methods is critical for monitoring the quality and ensuring the safety of gatifloxacin-containing pharmaceutical products.
References
Pharmacokinetics and pharmacodynamics of Gatifloxacin hydrochloride in preclinical models
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Gatifloxacin Hydrochloride in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, demonstrates broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of gatifloxacin in preclinical models is critical for predicting its efficacy and safety, guiding dose selection, and providing a foundation for clinical development. This technical guide summarizes key preclinical data, details experimental methodologies, and visualizes complex processes to support drug development professionals.
Pharmacokinetics in Preclinical Models
The study of pharmacokinetics (what the body does to the drug) in animal models is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Gatifloxacin has been evaluated in several preclinical species, demonstrating rapid absorption and wide distribution.[2][3]
Systemic Pharmacokinetics
Studies in rats, dogs, and buffalo calves have characterized the systemic exposure of gatifloxacin following oral and intravenous administration. The drug exhibits linear pharmacokinetics, with exposure increasing proportionally with the dose.[3][4] There are, however, notable species differences in its disposition.[3]
Data Presentation: Systemic Pharmacokinetic Parameters of Gatifloxacin
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | CL/F (L/h/kg) | Vz/F (L/kg) | Reference |
| Rat | 15 | Oral | 2.94 | ~1.0 | 10.59 | 2.11 | 1.42 | 4.71 | [3] |
| Dog | 5 | Oral | 2.78 | 1.73 | 52.47 | 12.53 | 0.095 | 1.71 | [3] |
| Buffalo Calf | 4 | IM | 2.98 ± 0.08 | 1.0 | 10.8 ± 0.64 | 7.45 ± 0.55 | 0.30 ± 0.03 | 3.2 ± 0.08 | [5][6] |
Abbreviations: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), T½ (Half-life), CL/F (Apparent Oral Clearance), Vz/F (Apparent Volume of Distribution), IM (Intramuscular).
Ocular Pharmacokinetics
Gatifloxacin is widely used in ophthalmic solutions. Preclinical studies in rabbits are crucial for understanding its penetration into ocular tissues. These studies show that gatifloxacin achieves significant concentrations in the cornea and aqueous humor, often exceeding the minimum inhibitory concentrations for common ocular pathogens.[7][8]
Data Presentation: Ocular Pharmacokinetic Parameters of Gatifloxacin in Rabbits
| Formulation | Tissue | Cmax (µg/g or µg/mL) | AUC₀₋₂₄ (µg·h/g or µg·h/mL) | Reference |
| 0.3% Solution (q2h) | Cornea | 2.37 ± 0.59 | 32.54 ± 6.98 | [7] |
| Aqueous Humor | 0.61 ± 0.15 | 8.87 ± 2.65 | [7] | |
| 0.3% Gel (q2h) | Cornea | 3.24 ± 0.77 | 45.31 ± 9.87 | [7] |
| Aqueous Humor | 0.82 ± 0.21 | 11.98 ± 3.14 | [7] |
Data from a study comparing a gatifloxacin 0.3% eye gel (GTX-Gel) and a 0.3% eye solution (GTX-Sol) administered every 2 hours for 12 hours.
Experimental Protocols
Detailed methodologies are fundamental for the replication and validation of preclinical findings.
Protocol 1: Systemic Pharmacokinetic Study in Buffalo Calves
-
Animal Model : Six healthy male buffalo calves, weighing 90-130 kg.[6]
-
Drug Administration : A single intramuscular injection of gatifloxacin at a dose of 4 mg/kg.[6]
-
Sample Collection : Blood samples (5 mL) were collected from the jugular vein into heparinized tubes at pre-dose and at 1, 2.5, 5, 10, 15, 30 minutes, and 1, 2, 4, 6, 8, 10, 12, 16, and 24 hours post-administration.[6]
-
Sample Processing : Plasma was separated by centrifugation at 2000 g for 15 minutes.[6]
-
Analytical Method : Gatifloxacin concentrations in plasma were determined using a high-performance liquid chromatography (HPLC) method.[3][9]
-
Data Analysis : Pharmacokinetic parameters were calculated using a standard non-compartmental method.[3]
Protocol 2: Ocular Pharmacokinetic Study in Rabbits
-
Animal Model : Healthy New Zealand white rabbits (2.0-2.5 kg).[7]
-
Drug Administration : Rabbits were divided into groups receiving either 0.3% gatifloxacin ophthalmic solution or 0.3% gatifloxacin ophthalmic gel. The formulations were instilled topically every hour or every two hours for 12 hours.[7]
-
Sample Collection : At specified time points (2, 4, 8, 12, and 24 hours), animals were euthanized, and ocular tissues (cornea, aqueous humor, iris-ciliary body, lens, vitreous body) were collected.[7]
-
Analytical Method : Gatifloxacin concentrations in the collected tissues were measured using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[7]
-
Data Analysis : Key pharmacokinetic parameters like Cmax and AUC were determined for each tissue.[7]
Visualizing the Experimental Workflow
Caption: A diagram illustrating the typical workflow of a preclinical pharmacokinetic study.
Pharmacodynamics in Preclinical Models
Pharmacodynamics (what the drug does to the body, or in this case, the pathogen) is the study of a drug's biochemical and physiological effects. For antibiotics, this primarily involves assessing their ability to inhibit or kill bacteria.
Mechanism of Action
Gatifloxacin's bactericidal action stems from the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, gatifloxacin blocks DNA replication, leading to irreparable DNA damage and bacterial cell death.[1] It shows a significantly higher affinity for bacterial DNA gyrase than for the mammalian equivalent.[1]
Caption: Gatifloxacin inhibits DNA gyrase and topoisomerase IV, leading to cell death.
In Vitro Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Gatifloxacin has demonstrated potent in vitro activity against a broad range of pathogens. It is often four- to eight-fold more active than ciprofloxacin against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.[10]
Data Presentation: In Vitro Susceptibility of Key Pathogens to Gatifloxacin
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 0.25 | 0.33 - 0.5 | [10][11] |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.05 - 0.1 | 0.1 - 0.5 | [10][12] |
| Haemophilus influenzae | ≤0.03 | ≤0.03 | [10] |
| Nocardia brasiliensis | 0.25 | - | [13] |
| Enterobacteriaceae | - | ≤0.38 | [10] |
| Pseudomonas aeruginosa | - | ~8.0 | [10] |
MIC₅₀/MIC₉₀: The concentration of drug required to inhibit the growth of 50% and 90% of isolates, respectively.
In Vivo Efficacy Models
-
Murine Nocardiosis Model : In a study using BALB/c mice infected with Nocardia brasiliensis, gatifloxacin administered subcutaneously at 100 mg/kg every 8 hours was as effective as linezolid in reducing lesion production.[13][14] In this model, serum concentrations of gatifloxacin reached a maximum of 18 µg/mL, well above the MIC for the infecting strain (0.25 µg/mL).[13]
-
Rabbit Keratitis Model : In a rabbit model of bacterial keratitis caused by methicillin-resistant Staphylococcus aureus (MRSA), topically applied gatifloxacin significantly reduced ocular inflammation compared to levofloxacin, demonstrating a potent anti-inflammatory effect in addition to its antibacterial activity.[15]
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
The integration of PK and PD data is crucial for predicting antimicrobial efficacy and optimizing dosing regimens. For fluoroquinolones, the two most important PK/PD indices are the ratio of the 24-hour Area Under the Curve to the MIC (AUC₂₄/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC).
-
Predicting Efficacy : An AUC₂₄/MIC ratio of >30-50 for Gram-positive bacteria (like S. pneumoniae) and >100-125 for Gram-negative bacteria is generally associated with a good clinical outcome.[12][16]
-
Preclinical Findings : In a skin blister fluid model, the AUC₀₋₂₄/MIC ratios for gatifloxacin were 127 for S. pneumoniae and 254 for S. aureus, predicting a potent bactericidal effect.[12] Similarly, Cmax/MIC ratios were 10.5 and 21.0, respectively, exceeding the target of >10 often cited for optimal killing.[12]
Caption: PK/PD indices like AUC/MIC and Cmax/MIC are used to predict efficacy.
Preclinical models demonstrate that gatifloxacin possesses favorable pharmacokinetic properties, including rapid absorption, extensive tissue distribution, and linear kinetics. Its pharmacodynamic profile is characterized by potent in vitro activity against a wide spectrum of clinically relevant pathogens, particularly Gram-positive organisms. The integration of these datasets through PK/PD analysis confirms that standard dosing regimens in preclinical models achieve exposures (AUC/MIC and Cmax/MIC ratios) associated with potent bactericidal activity. This comprehensive preclinical foundation provides a strong rationale for its clinical use and serves as an invaluable resource for further research and development in anti-infective therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacology of gatifloxacin, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Population Pharmacokinetic Model for Gatifloxacin in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wwwi.vef.hr [wwwi.vef.hr]
- 7. Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Ocular Pharmacokinetics of Gatifloxacin Between Continuous Lavage and Hourly Topical Instillation in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacodynamics of gatifloxacin and ciprofloxacin for pneumococci in an in vitro dynamic model: prediction of equiefficient doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Gatifloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Granulocyte-Rich Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Therapeutic Effect of Gatifloxacin on BALB/c Mice Infected with Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo therapeutic effect of gatifloxacin on BALB/c mice infected with Nocardia brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunomodulatory effect of gatifloxacin on mouse peritoneal macrophages in vitro and in models of endotoxin-induced rat conjunctivitis and rabbit bacterial keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Gatifloxacin Hydrochloride: A Comprehensive Technical Guide on its Broad-Spectrum Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, has demonstrated significant potential as a broad-spectrum antibacterial agent.[1] Its mechanism of action, involving the dual inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, confers potent bactericidal activity against a wide range of Gram-positive, Gram-negative, and atypical pathogens.[2][3][4] This technical guide provides an in-depth analysis of gatifloxacin hydrochloride, summarizing its antibacterial spectrum through quantitative data, detailing key experimental protocols for its evaluation, and illustrating its molecular interactions and the mechanisms by which bacteria develop resistance. While systemic use has been curtailed in some regions due to adverse effects, its efficacy in topical applications, particularly in ophthalmology, remains significant.[5][6]
Mechanism of Action
Gatifloxacin's bactericidal effect stems from its inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[4]
-
Inhibition of DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve torsional stress and allow the unwinding of the DNA helix for replication.[7] Gatifloxacin binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after the DNA has been cleaved. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and halting DNA replication, which ultimately results in cell death.[7][8]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target.[9] This enzyme is crucial for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[7] By inhibiting topoisomerase IV, gatifloxacin prevents the segregation of replicated DNA into daughter cells, thereby blocking cell division.[6]
The presence of an 8-methoxy group on the fluoroquinolone core is believed to enhance its activity against Gram-positive bacteria and contribute to its dual-targeting mechanism, which may lower the propensity for the selection of resistant mutants.[1][9]
Antibacterial Spectrum and Potency
Gatifloxacin exhibits a broad spectrum of activity, encompassing many clinically relevant pathogens. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Quantitative Data Summary
The following tables summarize the in vitro activity of gatifloxacin against various bacterial isolates.
Table 1: Activity of Gatifloxacin against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Staphylococcus aureus (MSSA) | - | - | ≤0.33 | - |
| Staphylococcus epidermidis | - | - | - | - |
| Streptococcus pneumoniae | - | - | ≤0.33 | 0.08 - 0.57 |
| Streptococcus pyogenes | - | - | - | 0.08 - 0.57 |
| Streptococcus viridans group | - | - | 0.22 - 1.0 | - |
| Enterococcus faecalis | - | - | ≤1.0 | 0.08 - 0.57 |
| Data compiled from sources[10][11]. |
Table 2: Activity of Gatifloxacin against Gram-Negative Bacteria
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Haemophilus influenzae | - | - | <0.5 | - |
| Moraxella catarrhalis | - | - | <0.5 | - |
| Enterobacteriaceae (most) | - | - | ≤0.38 | - |
| Citrobacter freundii | - | - | 0.7 - 0.8 | - |
| Pseudomonas aeruginosa | - | - | 1.28 - 8.0 | - |
| Klebsiella pneumoniae | - | - | - | - |
| Enterobacter aerogenes | - | - | - | - |
| Data compiled from sources[1][10][11]. |
Table 3: Activity of Gatifloxacin against Anaerobic Bacteria
| Organism Group | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| All Anaerobes (Study 1) | 351 | 0.5 | 4.0 |
| All Anaerobes (Study 2) | 204 | 0.5 | 4.0 |
| Data compiled from sources[2][5]. Gatifloxacin shows moderate to good activity against many anaerobic species, a promising feature for treating mixed infections.[2] |
Mechanisms of Resistance
Bacterial resistance to gatifloxacin, like other fluoroquinolones, is an increasing concern and typically arises through two primary mechanisms.[7]
-
Target Site Mutations: The most significant mechanism is the alteration of the drug's targets, DNA gyrase and topoisomerase IV, due to point mutations in the genes that encode them.[12] These genes are gyrA and gyrB (for DNA gyrase) and parC and parE (for topoisomerase IV). These mutations occur within specific regions known as the Quinolone Resistance-Determining Regions (QRDRs) and reduce the binding affinity of gatifloxacin to the enzyme-DNA complex.[7][9] For high-level resistance to gatifloxacin, particularly in organisms like S. aureus, mutations in both target enzymes are often required.[9][10]
-
Reduced Intracellular Concentration: Bacteria can limit the amount of gatifloxacin inside the cell through two methods:
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13]
Objective: To find the lowest concentration of gatifloxacin that inhibits the visible growth of a bacterial isolate.
Materials:
-
96-well sterile microtiter plates[14]
-
This compound standard powder
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[15]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[16]
-
Sterile diluents, tubes, and pipettes
Procedure:
-
Preparation of Gatifloxacin Stock Solution: Prepare a concentrated stock solution of gatifloxacin in a suitable solvent and dilute it further in the test broth to twice the highest concentration to be tested.[14][16]
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the 2x gatifloxacin solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[14] Columns 11 and 12 serve as controls.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Inoculation: Add 5-10 µL of the standardized bacterial inoculum to each well from columns 1 through 11.[14][17] Well(s) in column 11 will serve as a positive growth control (inoculum, no drug). Well(s) in column 12 will serve as a sterility control (broth only, no inoculum).[14]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[13]
-
Interpretation: The MIC is the lowest concentration of gatifloxacin at which there is no visible turbidity (growth) in the well, as determined by visual inspection or using a microplate reader.[13]
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[18]
Objective: To determine the rate and extent of bacterial killing by gatifloxacin at specific concentrations.
Materials:
-
Flasks with appropriate broth medium
-
Gatifloxacin solution at desired concentrations (e.g., 2x, 4x, 8x MIC)
-
Standardized bacterial inoculum (log-phase growth)
-
Sterile saline or buffer for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: Add the standardized bacterial inoculum (final concentration ~10⁶ CFU/mL) to flasks containing pre-warmed broth with the desired concentrations of gatifloxacin. Include a growth control flask without any antibiotic.[19]
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[18]
-
Viable Counts: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[18]
Detection of Resistance Mutations (gyrA and parC)
Polymerase Chain Reaction (PCR) followed by DNA sequencing is the gold standard for identifying mutations in the QRDRs of target genes.[20]
Objective: To identify point mutations in the gyrA and parC genes associated with fluoroquinolone resistance.
Materials:
-
Bacterial DNA extract
-
Primers specific to the QRDRs of gyrA and parC[21]
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service/equipment
Procedure:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture.
-
PCR Amplification: Set up a PCR reaction using the extracted DNA as a template and primers flanking the QRDR of the target gene (gyrA or parC). The PCR program will consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing (temperature is primer-dependent), and extension, and a final extension step.[21]
-
Verification: Run the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.[22]
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Compare the obtained DNA sequence with the wild-type sequence from a susceptible reference strain (e.g., via BLAST). Any nucleotide differences that result in an amino acid change within the QRDR are identified as resistance-conferring mutations.[23]
Clinical Considerations
Efficacy
Clinical trials have demonstrated the efficacy of gatifloxacin in treating a variety of infections, including respiratory tract, urinary tract, and skin and soft tissue infections.[1] In ophthalmology, gatifloxacin 0.3% and 0.5% solutions have been shown to be safe and effective for the treatment of bacterial conjunctivitis.[8]
Safety and Adverse Events
The systemic use of gatifloxacin has been associated with a significant risk of dysglycemia (both hypoglycemia and hyperglycemia), which led to its withdrawal from the market in the United States and other regions for non-ophthalmic uses.[5] Other potential adverse effects, common to the fluoroquinolone class, include QTc interval prolongation.[2] However, in a study involving 867 children treated for acute otitis media, gatifloxacin was found to be safe, with no evidence of arthrotoxicity, hepatotoxicity, or alteration of glucose homeostasis.[20]
Conclusion
This compound is a potent, broad-spectrum bactericidal agent with a well-defined dual-targeting mechanism of action. Its excellent in vitro activity against a wide array of Gram-positive and Gram-negative pathogens, including some anaerobic organisms, underscores its therapeutic potential. However, the emergence of resistance through target-site mutations and efflux mechanisms necessitates judicious use and continued surveillance. While safety concerns regarding dysglycemia have restricted its systemic applications, gatifloxacin remains a valuable option in topical formulations for treating localized infections such as bacterial conjunctivitis. Further research into its derivatives or combination therapies may help to mitigate resistance and harness its full antibacterial power.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of gatifloxacin, a new fluoroquinolone, against 204 anaerobes compared to seven other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound confers broad-spectrum antibacterial activity against phytopathogenic bacteria [frontiersin.org]
- 5. Activities of Gatifloxacin Compared to Those of Seven Other Agents against Anaerobic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new time-kill method of assessing the relative efficacy of antimicrobial agents alone and in combination developed using a representative beta-lactam, aminoglycoside and fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. m.youtube.com [m.youtube.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. protocols.io [protocols.io]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. researchgate.net [researchgate.net]
- 20. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of gyrA and parC Mutations and Prevalence of Plasmid-Mediated Quinolone Resistance Genes in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Detection of gyrA Mutation in Clinical Strains of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jmb.tums.ac.ir [jmb.tums.ac.ir]
Methodological & Application
Application Note: Quantification of Gatifloxacin Hydrochloride in Human Plasma Using a Validated HPLC-UV Method
[AN001]
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of gatifloxacin hydrochloride in human plasma. The method utilizes a C18 column with UV detection, offering high sensitivity, specificity, and reliability for pharmacokinetic and therapeutic drug monitoring studies. The protocol includes a straightforward protein precipitation step for sample preparation and employs ciprofloxacin as an internal standard to ensure accuracy. The method has been validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and stability.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy while minimizing potential toxicity. This document provides a detailed protocol for a validated HPLC-UV method suitable for the routine analysis of gatifloxacin in a clinical or research laboratory setting.
Experimental
Materials and Reagents
-
This compound reference standard
-
Ciprofloxacin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Milli-Q water or equivalent
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | X Terra MS C18 (3 mm x 50 mm, 5 µm) or equivalent |
| Mobile Phase | 0.025 M Disodium hydrogen phosphate (pH 3.0 adjusted with orthophosphoric acid) and Acetonitrile (80:20 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Detection Wavelength | 293 nm[1][2][3][4] |
| Column Temperature | Ambient (25 ± 2 °C)[4] |
| Internal Standard | Ciprofloxacin[1][2] |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Standard Solutions
-
Gatifloxacin Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of ciprofloxacin and dissolve it in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the gatifloxacin stock solution with drug-free human plasma to achieve concentrations ranging from 0.1 to 6.0 µg/mL.[1][2] Spike each working standard with the internal standard to a final concentration of 1 µg/mL.
Sample Preparation
-
Plasma Sample Collection: Collect blood samples in heparinized tubes and centrifuge to separate the plasma.
-
Protein Precipitation: To 200 µL of plasma sample (or standard/QC sample), add 400 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to an HPLC vial.
-
Injection: Inject 20 µL of the supernatant into the HPLC system.
A simplified workflow for sample preparation is illustrated below.
Figure 1: Workflow for plasma sample preparation.
Method Validation
The developed method was validated according to ICH Q2 (R1) guidelines. The validation parameters are summarized below.
Linearity
The method demonstrated excellent linearity over the concentration range of 0.10-6.0 µg/mL for gatifloxacin in human plasma.[1][2] The correlation coefficient (r²) was consistently greater than 0.999.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Gatifloxacin | 0.10 - 6.0 | > 0.999 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are presented below.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.35 | ≤ 2.77[1][2] | ≤ 4.59[1][2] | 98.5 - 101.2 |
| Medium | 3.50 | ≤ 2.50 | ≤ 4.20 | 99.1 - 100.8 |
| High | 5.50 | ≤ 2.15 | ≤ 3.85 | 98.9 - 101.5 |
Recovery
The extraction recovery of gatifloxacin and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was found to be consistent and reproducible.
| Analyte | Recovery (%) |
| Gatifloxacin | ≥ 85%[1][2] |
| Ciprofloxacin (IS) | ≥ 85%[1][2] |
Stability
Gatifloxacin was found to be stable in plasma for at least 5 hours at room temperature, for 7 weeks at -20°C, and after three freeze-thaw cycles.[1][2]
Logical Relationship for Method Development
The development of this HPLC method followed a logical progression to ensure a robust and reliable analytical procedure.
Figure 2: Logical workflow for HPLC method development and validation.
Conclusion
The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method is suitable for high-throughput analysis in clinical and research settings, supporting pharmacokinetic studies and therapeutic drug monitoring of gatifloxacin. The validation data confirms that the method is accurate, precise, and robust.
References
- 1. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.direct [scholars.direct]
- 4. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectrophotometric Determination of Gatifloxacin Hydrochloride in Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gatifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1] Accurate and reliable analytical methods are crucial for the quality control of gatifloxacin in its pharmaceutical dosage forms. Spectrophotometry, due to its simplicity, cost-effectiveness, and rapidity, is a widely employed technique for this purpose.[2] This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in pharmaceutical formulations, covering both direct UV and colorimetric methods.
Method 1: Direct UV Spectrophotometry
This method involves the direct measurement of the ultraviolet absorbance of this compound. It is a simple and rapid method suitable for routine analysis.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol, analytical grade[3]
-
0.1 M Sodium Hydroxide (NaOH)[3]
-
Distilled water
-
Pharmaceutical tablets of this compound
2. Instrumentation:
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 ml volumetric flask.[4]
-
Dissolve and dilute to the mark with a solvent mixture of methanol and 0.1 M NaOH (8:2 v/v) to obtain a stock solution of 100 µg/ml.[3]
4. Preparation of Sample Solution:
-
Weigh and powder twenty tablets to determine the average weight.
-
Take a quantity of tablet powder equivalent to 10 mg of gatifloxacin and transfer it to a 100 ml volumetric flask.[4]
-
Add about 70 ml of the solvent mixture, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with the same solvent.[2]
-
Filter the solution through a Whatman filter paper No. 41.[5]
-
This will yield a sample stock solution of 100 µg/ml.
5. Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions ranging from 2 to 14 µg/ml by transferring appropriate aliquots into 10 ml volumetric flasks and diluting with the solvent mixture.[3][6][7]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 287-289 nm, against the solvent mixture as a blank.[3][6][7]
-
Plot a graph of absorbance versus concentration to construct the calibration curve.
6. Assay of Pharmaceutical Formulation:
-
From the filtered sample stock solution, prepare a suitable dilution to obtain a concentration within the linearity range (e.g., 10 µg/ml).
-
Measure the absorbance of the sample solution at the λmax against the solvent blank.
-
Determine the concentration of gatifloxacin in the sample solution from the calibration curve.
-
Calculate the amount of gatifloxacin per tablet.
Quantitative Data Summary
| Parameter | UV Spectrophotometry | Reference |
| λmax | 287 - 289 nm | [3][6][7] |
| Linearity Range | 2 - 14 µg/ml | [3][6][7] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| % Recovery | 99.45 - 100.3% | [3] |
| % RSD (Precision) | < 2% | [3] |
Method 2: Visible Spectrophotometry by Ion-Pair Complex Formation
This method is based on the formation of a colored ion-pair complex between gatifloxacin and an acidic dye, which can be measured in the visible region. This method offers enhanced sensitivity.[1][8]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Bromocresol Green (BCG) reagent (0.1% w/v in 96% ethanol)[1]
-
Phosphate buffer (pH 3.0)[1]
-
Chloroform, analytical grade[1]
-
Distilled water
-
Pharmaceutical tablets of this compound
2. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm matched quartz cells.[1]
-
pH meter
3. Preparation of Standard Stock Solution:
-
Prepare a standard stock solution of this compound (100 µg/ml) in bidistilled water.[1]
4. Preparation of Sample Solution:
-
Prepare the sample stock solution (100 µg/ml) as described in Method 1, using distilled water as the solvent.
5. Procedure for Complex Formation and Measurement:
-
Into a series of 10 ml volumetric flasks, pipette aliquots of the standard solution to obtain concentrations in the range of 2.0–20 µg/mL.[1][8]
-
To each flask, add 1 ml of pH 3.0 phthalate buffer and 1 ml of BCG reagent.[1]
-
The formed yellow ion-pair complex is extracted with chloroform.[1][8]
-
Measure the absorbance of the chloroform layer at 415 nm against a reagent blank prepared in the same manner without the drug.[1][8]
-
Construct a calibration curve by plotting absorbance versus concentration.
6. Assay of Pharmaceutical Formulation:
-
Treat a suitable aliquot of the sample solution in the same manner as the standard and measure its absorbance.
-
Determine the concentration of gatifloxacin from the calibration curve.
-
Calculate the amount of gatifloxacin per tablet.
Quantitative Data Summary
| Parameter | Ion-Pair Complexation (BCG) | Reference |
| λmax | 415 nm | [1][8] |
| Linearity Range | 2.0 - 20 µg/ml | [1][8] |
| Limit of Detection (LOD) | 0.14 µg/ml | [1] |
| Limit of Quantification (LOQ) | 0.42 µg/ml | [1] |
| Molar Absorptivity | 1.83 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Sandell's Sensitivity | 0.022 µg cm⁻² | [1] |
Method 3: Colorimetric Method using Ferric Nitrate
This method involves the reaction of gatifloxacin with ferric nitrate in an acidic medium to form an orange-colored chromogen.[2]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Ferric nitrate reagent (5% w/v in 5% nitric acid)[2]
-
Distilled water
-
Pharmaceutical tablets of this compound
2. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm matched cuvettes.[2]
3. Preparation of Standard Stock Solution:
-
Prepare a standard stock solution of this compound (1000 µg/ml) in distilled water.[2]
4. Preparation of Sample Solution:
-
Prepare the sample stock solution (equivalent to 1000 µg/ml of gatifloxacin) as described in Method 1, using distilled water as the solvent.
5. Procedure for Color Development and Measurement:
-
Transfer aliquots of the standard solution (0.2 to 2.0 ml) to a series of 10 ml test tubes to get concentrations from 20-200 µg/ml.[2]
-
Add 0.5 ml of ferric nitrate reagent to each test tube.[2]
-
Allow the solution to stand for 2 minutes for the reaction to complete.[2]
-
Adjust the volume in each test tube to 10 ml with distilled water.[2]
-
Measure the absorbance of the solutions at 470 nm against a reagent blank.[2]
-
Construct a calibration curve.
6. Assay of Pharmaceutical Formulation:
-
Treat a suitable aliquot of the sample solution in the same manner as the standard and measure its absorbance.
-
Determine the concentration of gatifloxacin from the calibration curve.
-
Calculate the amount of gatifloxacin per tablet.
Quantitative Data Summary
| Parameter | Ferric Nitrate Method | Reference |
| λmax | 470 nm | [2] |
| Linearity Range | 20 - 200 µg/ml | [2] |
| Correlation Coefficient (r) | 0.9995 | [2] |
| Molar Absorptivity | 1.991 x 10³ l/mol.cm | [2] |
| Sandell's Sensitivity | 0.1878 µg/cm²/0.001 absorbance unit | [2] |
| % Recovery | 99 - 99.5% | [2] |
| Relative Standard Deviation | 0.0016 | [2] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectrophotometric determination of this compound in pharmaceutical tablets.
Caption: Workflow for Spectrophotometric Analysis of Gatifloxacin.
References
- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 2. ijpsonline.com [ijpsonline.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. asianpubs.org [asianpubs.org]
- 6. Development and validation of an UV spectrophotometric method for determination of gatifloxacin in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an UV spectrophotometric method for determination of gatifloxacin in tablets. | Semantic Scholar [semanticscholar.org]
- 8. Spectrophotometric determination of gatifloxacin in pure form and in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gatifloxacin Hydrochloride in the Treatment of Bacterial Keratitis Animal Models
Introduction
Gatifloxacin, a fourth-generation fluoroquinolone, demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV.[1] This dual mechanism of action is thought to reduce the potential for microbial resistance.[1] In ophthalmology, Gatifloxacin 0.3% ophthalmic solution is widely utilized for the treatment of bacterial conjunctivitis and has been extensively studied for the off-label treatment of bacterial keratitis.[2][3] Animal models, particularly in rabbits, have been instrumental in evaluating the efficacy, safety, and pharmacokinetic profile of Gatifloxacin hydrochloride for this indication. These studies provide crucial preclinical data for its clinical application.
Mechanism of Action
Gatifloxacin exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is crucial for the replication, transcription, and repair of bacterial DNA. Topoisomerase IV is involved in the partitioning of chromosomal DNA during cell division. By inhibiting these enzymes, Gatifloxacin disrupts essential cellular processes, leading to bacterial cell death. The fourth-generation fluoroquinolones, including Gatifloxacin, are noted for their enhanced activity against Gram-positive organisms while maintaining potent activity against Gram-negative pathogens.[4]
Application in Animal Models of Bacterial Keratitis
Rabbit models are frequently employed to simulate human bacterial keratitis due to the anatomical and physiological similarities of their eyes. These models allow for the controlled study of infection progression and the efficacy of therapeutic interventions.
-
Efficacy against Pseudomonas aeruginosa : Studies have demonstrated that 0.3% Gatifloxacin ophthalmic solution is at least as effective as ciprofloxacin 0.3% in treating Pseudomonas aeruginosa keratitis in rabbits, even with less frequent dosing regimens.[5][6] In some cases, trends favored Gatifloxacin in terms of smaller fluorescein retention area scores.[5][6] Notably, Gatifloxacin did not form corneal precipitates, a known side effect of some other fluoroquinolones.[5][6]
-
Efficacy against Staphylococcus aureus : In a rabbit model of methicillin-resistant Staphylococcus aureus (MRSA) keratitis, topical administration of 0.3% and 0.5% Gatifloxacin ophthalmic solutions significantly controlled the infection compared to saline and 0.3% ofloxacin.[7] Treatment with Gatifloxacin 0.3% or 0.5% resulted in a significant decrease in mean infection scores and a reduction in viable MRSA in the cornea to less than 1% of that found after ofloxacin treatment.[7]
-
Prophylactic Use : The prophylactic potential of Gatifloxacin has been investigated in a rabbit laser in situ keratomileusis (LASIK) model. The use of both preoperative and postoperative Gatifloxacin 0.3% was found to be most effective in preventing Staphylococcus epidermidis infection.[8] Postoperative therapy alone increased the number of organisms required to cause infection by at least 100-fold compared to no antibiotic intervention.[8]
-
Pharmacokinetics : Pharmacokinetic studies in rabbits have shown that Gatifloxacin penetrates ocular tissues effectively.[9][10][11] Continuous lavage with 0.3% Gatifloxacin solution achieved significantly higher concentrations in the cornea compared to hourly topical instillation.[9] Furthermore, a gel formulation of Gatifloxacin 0.3% was found to attain significantly higher concentrations in ocular tissues compared to the ophthalmic solution.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the application of this compound in treating bacterial keratitis in animal models.
Table 1: Efficacy of Gatifloxacin against Pseudomonas aeruginosa Keratitis in Rabbits
| Treatment Group | Dosing Regimen | Outcome Measure | Result | Reference |
| Gatifloxacin 0.3% | Varied (16-48 doses/day initially, then 3-4 doses/day) | Corneal Healing | No significant difference compared to ciprofloxacin; trend towards smaller fluorescein retention scores. | [5][6] |
| Ciprofloxacin 0.3% | Labeled dosing for corneal ulcers | Corneal Healing | All eyes exhibited corneal healing by day 15. | [6] |
| Gatifloxacin 0.3% | 1 drop every 15 min for 5 doses, then every 30 min for 14 doses | Bacterial Colony Counts (CFU/cornea) | Equivalent reduction in colony counts compared to ciprofloxacin and fortified tobramycin. | [12] |
| Ciprofloxacin 0.3% | 1 drop every 15 min for 5 doses, then every 30 min for 14 doses | Bacterial Colony Counts (CFU/cornea) | Significant reduction compared to saline control. | [12] |
| Fortified Tobramycin (14 mg/mL) | 1 drop every 15 min for 5 doses, then every 30 min for 14 doses | Bacterial Colony Counts (CFU/cornea) | Significant reduction compared to saline control. | [12] |
| Saline Control | 1 drop every 15 min for 5 doses, then every 30 min for 14 doses | Bacterial Colony Counts (CFU/cornea) | No significant reduction. | [12] |
Table 2: Efficacy of Gatifloxacin against Methicillin-Resistant Staphylococcus aureus (MRSA) Keratitis in Rabbits
| Treatment Group | Outcome Measure | Result | Reference |
| Gatifloxacin 0.3% | Mean Infection Score (AUC) | 50.3% reduction vs. saline | [7] |
| Gatifloxacin 0.5% | Mean Infection Score (AUC) | 54.2% reduction vs. saline | [7] |
| Ofloxacin 0.3% | Mean Infection Score (AUC) | Significantly higher than Gatifloxacin 0.3% and 0.5% | [7] |
| Gatifloxacin 0.3% | Viable MRSA in Cornea | <1% of that found after ofloxacin treatment | [7] |
| Gatifloxacin 0.5% | Viable MRSA in Cornea | <1% of that found after ofloxacin treatment | [7] |
Table 3: Prophylactic Efficacy of Gatifloxacin against Staphylococcus epidermidis in a Rabbit LASIK Model
| Treatment Group | Infectious Dose 50 (ID50) | Reference |
| No Antibiotic Therapy | 102 organisms | [8] |
| Postoperative Gatifloxacin 0.3% | 104 organisms | [8] |
| Postoperative Gatifloxacin 0.3% (repeat experiment) | 105 organisms | [8] |
| Preoperative and Postoperative Gatifloxacin 0.3% | 107 organisms | [8] |
Table 4: Ocular Pharmacokinetics of Gatifloxacin 0.3% in Rabbits
| Administration Method | Ocular Tissue | Key Finding | Reference |
| Continuous Lavage | Cornea | ~23 times higher concentration at 4 hours compared to hourly topical instillation for 12-24 hours. | [9] |
| Hourly Topical Instillation | Cornea | Cmax/MIC90 = 5, AUC0-t/MIC90 = 73 h | [9] |
| Topical Gel (GTX-Gel) | Ocular Tissues | Higher Cmax compared to solution (GTX-Sol) with the same dosing frequency. | [10] |
| Topical Solution (GTX-Sol) | Ocular Tissues | Lower Cmax compared to gel formulation. | [10] |
Experimental Protocols
1. Rabbit Model of Pseudomonas aeruginosa Keratitis
-
Induction of Corneal Ulcer :
-
Anesthetize the rabbit.
-
Topically apply heptanol to the right eye to induce a 6.5 mm corneal ulcer.[5]
-
-
Bacterial Inoculation :
-
Immediately following ulcer induction, inoculate the corneal defect with a 100 µL suspension containing 106 Colony Forming Units (CFU) of Pseudomonas aeruginosa.[5]
-
-
Treatment Regimen :
-
Begin treatment 24 hours post-inoculation and continue for 22 days.[5]
-
Administer Gatifloxacin 0.3% ophthalmic solution at varying frequencies (e.g., initial frequencies of 16-48 doses/day for 2-7 days, followed by maintenance dosing of 3-4 doses/day).[5][6]
-
For comparative studies, administer Ciprofloxacin 0.3% according to the labeled dosing for corneal ulcers.[6]
-
-
Efficacy Evaluation :
-
Assess infection severity daily using a grading scale (e.g., 1-5).[5]
-
Perform ophthalmologic examinations, including fluorescein staining to measure the area of epithelial defect, at baseline and weekly.[5]
-
At the end of the study, euthanize the animals and determine bacterial colony counts from the corneas.[6][12]
-
2. Rabbit Model of Methicillin-Resistant Staphylococcus aureus (MRSA) Keratitis
-
Animal Model : New Zealand White rabbits.[7]
-
Bacterial Inoculation :
-
Anesthetize the rabbit.
-
Inject approximately 9300 CFU of MRSA into the corneal stroma.[7]
-
-
Treatment Regimen :
-
Randomly assign rabbits to treatment groups: saline, ofloxacin 0.3%, or Gatifloxacin at various concentrations (0.02%, 0.1%, 0.3%, 0.5%).[7]
-
Administer topical treatment.
-
-
Efficacy Evaluation :
3. Rabbit LASIK Model for Prophylaxis of Staphylococcus epidermidis Keratitis
-
Animal Model : New Zealand White rabbits.[8]
-
Surgical Procedure :
-
Bacterial Inoculation :
-
Inoculate the corneal pocket with varying concentrations of S. epidermidis.[8]
-
-
Treatment Regimen :
-
Efficacy Evaluation :
Visualizations
Caption: Mechanism of action of Gatifloxacin in bacterial cells.
Caption: Experimental workflow for a bacterial keratitis animal model study.
References
- 1. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Efficacy of Gatifloxacin in Acute Bacterial Corneal ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Treatments for Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Comparison of ophthalmic gatifloxacin 0.3% and ciprofloxacin 0.3% in healing of corneal ulcers associated with Pseudomonas aeruginosa-induced ulcerative keratitis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of rabbit corneal infections with ophthalmic gatifloxacin: a concentration dependence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prophylactic gatifloxacin therapy in prevention of bacterial keratitis in a rabbit laser in situ keratomileusis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of Ocular Pharmacokinetics of Gatifloxacin Between Continuous Lavage and Hourly Topical Instillation in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ocular pharmacokinetics/pharmacodynamics of besifloxacin, moxifloxacin, and gatifloxacin following topical administration to pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zymar (Gatifloxacin 0.3%) shows excellent Gram-negative activity against Serratia marcescens and Pseudomonas aeruginosa in a New Zealand White rabbit keratitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocol for Gatifloxacin Hydrochloride Susceptibility Testing in Clinical Isolates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] This document provides detailed protocols for determining the susceptibility of clinical bacterial isolates to gatifloxacin hydrochloride using standardized methods such as broth microdilution and Kirby-Bauer disk diffusion.
Data Presentation
Table 1: Gatifloxacin MIC and Zone Diameter Breakpoints (NCCLS, 1999)
The following table outlines the interpretive criteria for Gatifloxacin susceptibility testing based on the National Committee for Clinical Laboratory Standards (NCCLS), the predecessor to the Clinical and Laboratory Standards Institute (CLSI), as of 1999. It is important to note that Gatifloxacin may not be included in the most recent general CLSI and EUCAST breakpoint tables due to its diminished clinical usage. Researchers should always refer to the latest specific guidelines if available.
| Method | Susceptible | Intermediate | Resistant |
| Broth Dilution (MIC in µg/mL) | ≤ 2 | 4 | ≥ 8[2] |
| Disk Diffusion (5 µg disk, Zone Diameter in mm) | ≥ 18 | 15-17 | ≤ 14[2] |
Table 2: Quality Control (QC) Ranges for Gatifloxacin Susceptibility Testing (NCCLS, 1999)
Quality control is essential to ensure the accuracy and reproducibility of susceptibility testing. The following are the acceptable QC ranges for Gatifloxacin using standard ATCC® reference strains.
| QC Strain | Method | Concentration/Disk Potency | Acceptable Range |
| Escherichia coli ATCC® 25922 | Broth Dilution (MIC) | - | 0.008 - 0.03 µg/mL[2] |
| Disk Diffusion | 5 µg | 31 - 37 mm[2] | |
| Staphylococcus aureus ATCC® 29213 | Broth Dilution (MIC) | - | 0.03 - 0.12 µg/mL[2] |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | 5 µg | 27 - 33 mm[2] |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Dilution (MIC) | - | 0.5 - 2 µg/mL[2] |
| Disk Diffusion | 5 µg | 21 - 27 mm[2] | |
| Enterococcus faecalis ATCC® 29212 | Broth Dilution (MIC) | - | 0.12 - 1 µg/mL[2] |
Table 3: Gatifloxacin MIC50 and MIC90 Data for Various Clinical Isolates
This table summarizes the Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC50) and 90% (MIC90) of clinical isolates from various studies. These values provide insight into the general potency of Gatifloxacin against different bacterial species.
| Bacterial Species | Number of Isolates | Gatifloxacin MIC50 (µg/mL) | Gatifloxacin MIC90 (µg/mL) | Source |
| Streptococcus pneumoniae | - | 0.25 | 0.25 | Okayama University Surveillance (2005)[1] |
| Haemophilus influenzae | - | ≤0.015-0.03 | ≤0.015-0.03 | Okayama University Surveillance (2005)[1] |
| Moraxella catarrhalis | - | ≤0.015-0.03 | ≤0.015-0.03 | Okayama University Surveillance (2005)[1] |
| Escherichia coli | - | 0.06 | >8 | Okayama University Surveillance (2005)[1] |
| Enterococcus faecalis | - | 0.5 | 4 | Okayama University Surveillance (2005)[1] |
| Staphylococcus aureus (Ocular Isolates) | - | - | 0.57 | Mather et al. (2002)[3] |
| Streptococcus viridans (Ocular Isolates) | - | - | 0.22 | Mather et al. (2002)[3] |
| Pseudomonas aeruginosa (Ocular Isolates) | - | - | 1.28 | Mather et al. (2002)[3] |
| Klebsiella pneumoniae (Ocular Isolates) | - | - | 0.19 | Mather et al. (2002) |
| Enterobacter aerogenes (Ocular Isolates) | - | - | 0.19 | Mather et al. (2002) |
| Nocardia asteroides (Ocular Isolates) | - | - | 0.38 | Mather et al. (2002) |
| Mycobacterium chelonae (Ocular Isolates) | - | - | 0.25 | Mather et al. (2002) |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Turbidity meter or spectrophotometer
Procedure:
-
Preparation of Gatifloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the Gatifloxacin stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to typically the 10th or 11th well. Discard the final 50 µL from the last dilution well. This will create a range of Gatifloxacin concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
The 11th well can serve as a growth control (no antibiotic), and the 12th well as a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Within 15-30 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL in a total volume of 100 µL per well.
-
-
Incubation:
-
Cover the plates or place them in a plastic bag to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of Gatifloxacin at which there is no visible growth.
-
Compare the MIC value to the breakpoints in Table 1 to determine if the isolate is susceptible, intermediate, or resistant.
-
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Gatifloxacin susceptibility disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm diameter)
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Metric ruler or caliper
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described in step 3 of the Broth Microdilution protocol.
-
Inoculation of MHA Plates:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Gatifloxacin Disks:
-
Using sterile forceps, aseptically place a 5 µg Gatifloxacin disk onto the inoculated surface of the MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the Gatifloxacin disk to the nearest millimeter.
-
Compare the zone diameter to the breakpoints in Table 1 to determine if the isolate is susceptible, intermediate, or resistant.
-
Mandatory Visualizations
References
- 1. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gatifloxacin Hydrochloride in Sustained-Release Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data associated with the development of sustained-release hydrogels incorporating Gatifloxacin hydrochloride. The following sections detail the formulation, characterization, and evaluation of these drug delivery systems, supported by experimental protocols and quantitative data.
Introduction
This compound is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] The development of sustained-release hydrogel formulations for Gatifloxacin offers significant advantages, including prolonged therapeutic effect, reduced dosing frequency, and enhanced patient compliance. These hydrogels are particularly promising for applications such as ophthalmic drug delivery and wound dressings.[3][4][5] The hydrogel matrix, typically composed of biocompatible polymers, controls the release of the entrapped Gatifloxacin, ensuring a localized and sustained therapeutic concentration at the target site.[6][7]
Experimental Protocols
Preparation of Gatifloxacin-Loaded Sodium Alginate Hydrogel Membranes
This protocol is adapted from studies developing hydrogel membranes for wound dressing applications.[4][5][8]
Materials:
-
Sodium alginate
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) or Hydroxypropyl cellulose (HPC)
-
Glycerol (plasticizer)
-
Glutaraldehyde (cross-linking agent)
-
Distilled water
Procedure:
-
Prepare a 1.5% (w/v) sodium alginate solution by dissolving sodium alginate in distilled water with continuous agitation for 1 hour.
-
Separately, prepare a 0.5% (w/v) HPMC or HPC solution in distilled water.
-
Add the HPMC or HPC solution to the sodium alginate solution and continue agitation for another hour.
-
Under gentle agitation, add glycerol to the desired concentration (e.g., 0.5% or 1% w/v).
-
Dissolve a weighed quantity of this compound in distilled water and add it to the polymeric solution.
-
If cross-linking is desired, add glutaraldehyde (e.g., 1% w/v) to the solution.
-
Pour the final solution into a petri dish and allow it to dry at room temperature to form a hydrogel membrane.
Preparation of Gatifloxacin-Loaded P(HEMA-co-MAA) Hydrogels for Ophthalmic Applications
This protocol is based on the development of hydrogels for therapeutic contact lenses.[3][9]
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
Methacrylic acid (MAA)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
This compound
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Mix HEMA and MAA monomers in the desired molar ratio.
-
Add EGDMA as a cross-linking agent and AIBN as a thermal initiator to the monomer mixture.
-
Dissolve this compound in the monomer mixture.
-
Pour the resulting solution into a cornea-shaped mold.
-
Initiate polymerization by a gradient temperature-elevating method.
-
After polymerization, soak the hydrogel in PBS (pH 7.4) to remove any unreacted monomers and to allow for swelling.
Characterization of Gatifloxacin Hydrogels
In Vitro Drug Release Studies
This protocol describes a common method for evaluating the release kinetics of Gatifloxacin from the hydrogel matrix.[5][10]
Apparatus and Reagents:
-
USP XXIII dissolution apparatus (paddle type)
-
Phosphate buffer solution (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Place the Gatifloxacin-loaded hydrogel membrane in the dissolution vessel containing a known volume of phosphate buffer (pH 7.4).
-
Maintain the temperature at 37 ± 0.5°C and set the paddle rotation speed to 50 rpm.
-
Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).[5]
-
Replace the withdrawn volume with an equal volume of fresh dissolution medium to maintain a constant volume.
-
Analyze the withdrawn samples for Gatifloxacin concentration using a UV-Vis spectrophotometer at the appropriate wavelength.
-
Calculate the cumulative percentage of drug release over time.
Data Presentation
Quantitative Data on Gatifloxacin Hydrogel Formulations
The following table summarizes key quantitative data from various studies on Gatifloxacin-loaded hydrogels.
| Hydrogel Formulation | Polymer(s) | Application | Drug Loading | Cumulative Release (%) | Time (h) | Reference |
| Sodium Alginate / HPMC | Sodium Alginate, HPMC | Wound Dressing | Not Specified | 92.03 ± 0.05 | 48 | [5] |
| Sodium Alginate / HPC | Sodium Alginate, HPC | Wound Dressing | Not Specified | 96.19 ± 0.10 | 48 | [5] |
| P(HEMA-co-MAA) | HEMA, MAA | Ophthalmic | 11.78 ± 0.77 µg/mg | ~40 (approx.) | 48 | [3][9] |
| Gellan Gum / Collagen | Gellan Gum, Collagen | Wound Dressing | Not Specified | 100 | 0.67 | [11] |
Visualizations
Experimental Workflow and Sustained Release Mechanism
The following diagrams illustrate the general workflow for the preparation and evaluation of Gatifloxacin-loaded hydrogels and the conceptual mechanism of sustained drug release.
Caption: Fig. 1: Experimental Workflow for Gatifloxacin Hydrogel Development.
Caption: Fig. 2: Mechanism of Sustained Gatifloxacin Release from Hydrogels.
Conclusion
The use of this compound in sustained-release hydrogels presents a viable strategy for enhancing its therapeutic efficacy in various applications, particularly for topical and localized treatments. The selection of appropriate polymers and the optimization of formulation parameters are crucial for controlling the drug release profile and ensuring the desired clinical outcome. The protocols and data presented herein provide a foundational framework for researchers and developers working in this area. Further in vivo studies are essential to validate the clinical potential of these promising drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of a hydrogel carrier to deliver gatifloxacin and its application as a therapeutic contact lens for bacterial keratitis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of gatifloxacin-loaded sodium alginate hydrogel membranes supplemented with hydroxypropyl methylcellulose and hydroxypropyl cellulose polymers for wound dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of gatifloxacin-loaded sodium alginate hydrogel membranes supplemented with hydroxypropyl methylcellulose and hydroxypropyl cellulose polymers for wound dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and in vitro antibacterial evaluation of gatifloxacin mucoadhesive gellan system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of collagen and gatifloxacin in improving the healing and antibacterial activities of gellan gum hydrogel films as dressing materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gatifloxacin Hydrochloride as a Prophylactic Agent in Experimental Intraocular Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gatifloxacin hydrochloride as a prophylactic agent in experimental intraocular surgery. The information is compiled from various preclinical studies, primarily utilizing rabbit models, to prevent postoperative endophthalmitis. Detailed protocols for key experiments are provided to facilitate the design and execution of similar research.
Introduction
Postoperative endophthalmitis is a rare but potentially devastating complication of intraocular surgery, with Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis being common causative agents.[1] Fourth-generation fluoroquinolones, like gatifloxacin, are frequently used for prophylaxis due to their broad-spectrum activity and excellent ocular penetration.[2] Gatifloxacin exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][4][5][] This document summarizes key quantitative data from preclinical studies and provides detailed experimental protocols for evaluating the prophylactic efficacy of gatifloxacin.
Quantitative Data Summary
The following tables summarize quantitative data from experimental studies on this compound for endophthalmitis prophylaxis.
Table 1: Efficacy of Topical 0.3% Gatifloxacin in Preventing S. aureus Endophthalmitis in Rabbits
| Parameter | Gatifloxacin Group | Saline Control Group | P-value | Reference |
| Median Clinical Score | Significantly Lower | Higher | < 0.05 | [7] |
| Bacterial Recovery (Aqueous Humor) | Significantly Lower | Higher | < 0.05 | [7] |
| Bacterial Recovery (Vitreous Humor) | Significantly Lower | Higher | < 0.05 | [7] |
| Culture-Positive Endophthalmitis | Significantly Less | More | < 0.05 | [7] |
Table 2: Aqueous Humor Concentrations of Gatifloxacin Following Intracameral and Topical Administration in Rabbits After Phacoemulsification [8]
| Time Post-Surgery | Intracameral Gatifloxacin Only (100 mcg/0.1 mL) (mcg/mL) | Intracameral + Topical Gatifloxacin (0.3%) (mcg/mL) |
| 2 Hours | 14.64 ± 5.6 | 16.88 ± 22.74 |
| 6 Hours | 1.54 ± 1.47 | 1.89 ± 0.57 |
| 12 Hours | 0.11 ± 0 | 1.49 ± 1.65 |
| 24 Hours | 0 | 1.425 ± 0.67 |
Table 3: Efficacy of Topical 0.3% Gatifloxacin in Preventing E. faecalis Endophthalmitis in Rabbits [1]
| Treatment Regimen | Outcome | Reference |
| Gatifloxacin (1 or 3 drops every 2h for 1 day) | Significantly reduced inflammation and bacterial counts in aqueous humor compared to control. | [1] |
| Ofloxacin Ointment (single application) | No significant reduction in inflammation or bacterial counts compared to control. | [1] |
| Delayed Gatifloxacin Treatment | Efficacy decreased as the interval between bacterial inoculation and treatment increased. | [1] |
Experimental Protocols
Prophylaxis of Staphylococcus aureus Endophthalmitis with Topical Gatifloxacin in a Rabbit Model
This protocol is adapted from studies evaluating the efficacy of topical gatifloxacin in preventing endophthalmitis following bacterial challenge.[7][9]
Objective: To determine the prophylactic efficacy of topical 0.3% gatifloxacin ophthalmic solution in a rabbit model of S. aureus endophthalmitis.
Materials:
-
Healthy New Zealand white rabbits
-
0.3% gatifloxacin ophthalmic solution
-
Balanced Salt Solution (BSS) as a control
-
Staphylococcus aureus clinical isolate (e.g., vancomycin-sensitive strain)
-
Anesthetic agents for rabbits (e.g., ketamine, xylazine)
-
Slit-lamp biomicroscope
-
Tuberculin syringes with 30-gauge needles
-
Culture media (e.g., blood agar plates)
Procedure:
-
Animal Grouping: Randomly divide rabbits into a treatment group (Gatifloxacin) and a control group (BSS).
-
Pre-challenge Prophylaxis: Instill one drop of 0.3% gatifloxacin or BSS into the right eye of each rabbit every 15 minutes for one hour (total of five drops).
-
Anesthesia: Anesthetize the rabbits according to approved institutional animal care protocols.
-
Bacterial Challenge: Create a clear corneal incision and inject 0.05 mL of saline containing 5 x 10^4 colony-forming units (CFUs) of S. aureus into the anterior chamber.
-
Post-challenge Prophylaxis: Immediately after bacterial injection, instill one drop of 0.3% gatifloxacin or BSS. Continue with four additional drops over the next 24 hours.
-
Clinical Evaluation: At 24 hours post-injection, examine the eyes in a masked fashion using a slit-lamp biomicroscope. Score for clinical signs of endophthalmitis (e.g., conjunctival injection, corneal edema, anterior chamber flare, hypopyon).
-
Sample Collection: Euthanize the animals and aseptically collect aqueous and vitreous humor samples.
-
Bacterial Culture: Plate the humor samples on appropriate culture media and incubate to determine bacterial colony counts.
Evaluation of Aqueous Humor Gatifloxacin Levels Following Intracameral Injection in a Rabbit Cataract Surgery Model
This protocol is based on a study assessing the pharmacokinetics of intracameral gatifloxacin.[8]
Objective: To measure the concentration of gatifloxacin in the aqueous humor at various time points following intracameral injection after phacoemulsification in rabbits.
Materials:
-
New Zealand white rabbits
-
Intravenous gatifloxacin solution
-
Balanced Salt Solution (BSS)
-
Phacoemulsification system and supplies
-
Topical 0.3% gatifloxacin ophthalmic solution (for combination therapy group)
-
High-Pressure Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Intracameral Gatifloxacin: Dilute intravenous gatifloxacin with BSS to a concentration of 1 mg/mL.[8] Commercially available 0.3% gatifloxacin ophthalmic solution has also been used directly for intracameral injection in some studies.[10][11]
-
Animal Surgery: Perform lens extraction via phacoemulsification through a clear corneal incision on one eye of each rabbit.
-
Topical Supplementation (Optional): For a combination therapy group, instill two drops of topical 0.3% gatifloxacin ophthalmic solution immediately post-surgery and continue with a regimen such as two drops four times a day.[8]
-
Aqueous Humor Sampling: At predetermined time points (e.g., 2, 6, 12, and 24 hours) post-surgery, aspirate aqueous fluid from the anterior chamber under anesthesia.
-
Sample Storage: Immediately store the collected aqueous humor samples at -70°C until analysis.
-
Concentration Analysis: Determine the gatifloxacin concentration in the aqueous humor samples using HPLC.[8]
Visualizations
Mechanism of Action of Gatifloxacin
Fluoroquinolones like gatifloxacin target bacterial DNA synthesis. The primary targets are DNA gyrase and topoisomerase IV. Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, which is necessary for DNA replication and transcription.[12][3][4] Inhibition of topoisomerase IV interferes with the separation of replicated chromosomal DNA into the respective daughter cells during cell division.[5][]
Caption: Mechanism of action of Gatifloxacin in bacteria.
Experimental Workflow for Prophylaxis Study
The following diagram illustrates a typical experimental workflow for evaluating the prophylactic efficacy of gatifloxacin in an animal model of endophthalmitis.
Caption: Experimental workflow for endophthalmitis prophylaxis study.
References
- 1. Prophylactic efficacy of ophthalmic quinolones in experimental endophthalmitis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic Prophylaxis in Cataract Surgery - American Academy of Ophthalmology [aao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial efficacy of prophylactic gatifloxacin 0.3% and moxifloxacin 0.5% in patients undergoing phacoemulsification surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Topical prophylaxis with moxifloxacin prevents endophthalmitis in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jag.journalagent.com [jag.journalagent.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Gatifloxacin-Loaded Solid Lipid Nanoparticles for Ophthalmic Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gatifloxacin is a broad-spectrum fourth-generation fluoroquinolone antibiotic used in the treatment of bacterial conjunctivitis.[1][2] Conventional ophthalmic solutions often suffer from poor bioavailability due to rapid precorneal elimination and low corneal permeability.[3] Solid lipid nanoparticles (SLNs) have emerged as a promising drug delivery system to overcome these challenges in ocular therapeutics.[3][4] SLNs are colloidal carriers made from biodegradable and physiologically compatible lipids, which are solid at both room and body temperature.[4] They can encapsulate lipophilic and hydrophilic drugs, offer controlled release, and enhance corneal penetration, thereby improving the therapeutic efficacy of ophthalmic drugs.[4][5]
These application notes provide detailed protocols for the preparation and characterization of gatifloxacin-loaded SLNs for ophthalmic delivery, based on established research.
I. Data Presentation: Formulation and Characterization of Gatifloxacin SLNs
The following tables summarize quantitative data from studies on gatifloxacin-loaded SLNs, providing a comparative overview of different formulations and their physicochemical properties.
Table 1: Composition of Gatifloxacin-Loaded SLN Formulations
| Formulation Code | Lipid(s) | Surfactant | Co-surfactant(s) | Drug | Reference |
| SLN-A | Stearic Acid | Poloxamer-188 | Sodium Taurocholate, Ethanol | Gatifloxacin | [6][7] |
| SLN-B | Stearic Acid, Compritol® 888 ATO (4:1 w/w) | Poloxamer-188 | Sodium Taurocholate, Ethanol | Gatifloxacin | [6][7][8] |
| Cationic SLNs | Lipid Mix, Stearylamine | Poloxamer-188 | Sodium Taurocholate | Gatifloxacin | [9][10] |
| GTX-SLN | Precirol® ATO 5 | Tween® 80 | - | Gatifloxacin | [2] |
Table 2: Physicochemical Characterization of Gatifloxacin-Loaded SLNs
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| SLN-A | - | - | - | Lower than SLN-B | - | [6][7] |
| SLN-B | Smaller than SLN-A | - | Positive | Higher than SLN-A | - | [6][7] |
| Optimized Cationic SLN (SLN-C) | 250-305 | - | +29 to +36 | 46.58 | 29.60 | [9] |
| Optimized Cationic SLN (SLN-D) | 250-305 | - | +29 to +36 | 78.55 | 20.70 | [9] |
| GTX-SLN (F3) | - | - | - | 73.9 ± 3.2 | - | [2] |
| GTX-NLC (F1) | - | - | - | 87.3 ± 2.0 | - | [2] |
Note: NLC (Nanostructured Lipid Carrier) data is included for comparison as it is a related lipid nanoparticle system.
II. Experimental Protocols
A. Preparation of Gatifloxacin-Loaded SLNs by Warm Oil-in-Water (o/w) Microemulsion Technique
This method involves the formation of a microemulsion at a temperature above the melting point of the lipid, followed by dispersion in cold water to solidify the nanoparticles.[8][11]
Materials:
-
Gatifloxacin
-
Solid Lipid: Stearic Acid or a mixture of Stearic Acid and Compritol® 888 ATO
-
Surfactant: Poloxamer-188®
-
Co-surfactants: Sodium Taurocholate, Ethanol
-
Double-distilled water
Protocol:
-
Preparation of the Lipid Phase: Accurately weigh the solid lipid(s) and melt them at a temperature approximately 5-10°C above the lipid's melting point.
-
Drug Incorporation: Dissolve the gatifloxacin in the molten lipid phase with continuous stirring until a clear solution is obtained.[8]
-
Formation of the Microemulsion:
-
Prepare an aqueous phase containing the surfactant (Poloxamer-188®) and co-surfactants (sodium taurocholate and ethanol).[8]
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase dropwise under constant magnetic stirring to form a clear and transparent microemulsion.
-
-
Formation of SLNs:
-
Prepare a volume of cold double-distilled water (2-3°C).
-
Disperse the warm microemulsion into the cold water at a ratio of 1:15 (v/v) under mechanical stirring.[8]
-
The rapid cooling of the microemulsion droplets leads to the precipitation of the lipid and the formation of SLNs.
-
-
Purification and Storage: The resulting SLN dispersion can be subjected to further processing like freeze-drying for long-term stability. Store the dispersion at 4°C.
B. Preparation of Gatifloxacin-Loaded SLNs by Hot Homogenization and Ultrasonication Method
This technique uses high-shear forces and ultrasonic waves to produce a nano-sized emulsion, which is then cooled to form SLNs.[2][12]
Materials:
-
Gatifloxacin
-
Solid Lipid: Precirol® ATO 5
-
Surfactant: Tween® 80
-
Tonicity adjusting agent: Glycerin
-
Permeation enhancer: TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
-
Milli-Q water
Protocol:
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Melt the solid lipid (Precirol® ATO 5) at approximately 80 ± 2°C. Dissolve the gatifloxacin in the molten lipid.
-
Aqueous Phase: Prepare an aqueous solution containing the surfactant (Tween® 80), glycerin, and TPGS in Milli-Q water. Heat this phase to the same temperature as the lipid phase (80 ± 2°C).[12]
-
-
Formation of a Coarse Emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 2000 rpm) to form a coarse oil-in-water emulsion.[12]
-
Homogenization and Sonication:
-
Subject the coarse emulsion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature to facilitate the solidification of the lipid droplets into SLNs.
-
Storage: Store the final SLN dispersion in a suitable container at controlled temperature conditions.
III. Characterization Protocols
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Principle: Photon Correlation Spectroscopy (PCS) or Dynamic Light Scattering (DLS) is used to determine the particle size and PDI. The zeta potential, an indicator of the surface charge and stability of the nanoparticles, is measured by determining the electrophoretic mobility of the particles in an electric field.[9]
Protocol:
-
Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a particle size and zeta potential analyzer (e.g., a Zetasizer).
-
Record the average particle size (Z-average), PDI, and zeta potential. Measurements are typically performed in triplicate.
B. Entrapment Efficiency (EE) and Drug Loading (DL)
Principle: The amount of drug entrapped within the SLNs is determined by separating the nanoparticles from the aqueous medium and quantifying the free drug in the supernatant.
Protocol:
-
Separation of Free Drug: Centrifuge the SLN dispersion at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) using a cooling centrifuge. Alternatively, use ultrafiltration techniques.
-
Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of free gatifloxacin using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Entrapment Efficiency (%EE) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (%DL) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
C. In Vitro Drug Release Studies
Principle: The release of gatifloxacin from the SLNs is studied over time using a dialysis membrane method in a suitable release medium that mimics physiological conditions.
Protocol:
-
Place a known amount of the gatifloxacin-loaded SLN dispersion into a dialysis bag with a specific molecular weight cut-off.
-
Suspend the dialysis bag in a receptor compartment containing a known volume of a suitable release medium (e.g., simulated tear fluid, phosphate-buffered saline). Maintain the temperature at 37 ± 0.5°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for gatifloxacin content using a validated analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., Korsmeyer-Peppas) to understand the release mechanism.[9]
D. Sterilization of SLN Formulations
For ophthalmic use, the final formulation must be sterile. Autoclaving and sterile filtration are common methods.[4]
Protocol (Autoclaving):
-
Place the SLN dispersion in a sealed, autoclavable container.
-
Autoclave at 121°C for 15 minutes.[13]
-
After autoclaving, re-characterize the SLNs for particle size, PDI, zeta potential, and entrapment efficiency to ensure the sterilization process did not negatively impact the formulation's properties.[4]
IV. Visualization of Experimental Workflows
Caption: Workflow for the preparation of Gatifloxacin-loaded SLNs.
Caption: Workflow for the characterization of Gatifloxacin-loaded SLNs.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lipid-based nanoparticles: innovations in ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, characterization, and evaluation of gatifloxacin loaded solid lipid nanoparticles as colloidal ocular drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Part I: Development and optimization of solid-lipid nanoparticles using Box-Behnken statistical design for ocular delivery of gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanopharmaceuticals for Eye Administration: Sterilization, Depyrogenation and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Gatifloxacin Hydrochloride: A Promising Broad-Spectrum Agent for the Control of Phytopathogenic Bacteria
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial diseases in plants, caused by a diverse range of phytopathogenic bacteria, pose a significant and ongoing threat to global agriculture and food security. These pathogens can lead to devastating crop losses and reduce the quality of produce. The development of effective and broad-spectrum antibacterial agents is crucial for sustainable agriculture. Gatifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic, has demonstrated significant potential in controlling key phytopathogenic bacteria. This document provides a comprehensive overview of its application, including its mechanism of action, efficacy data, and detailed experimental protocols for its evaluation.
This compound is a synthetic small molecule that has been shown to be effective against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, repair, and recombination.[3][4][5] By targeting these fundamental cellular processes, this compound exhibits potent bactericidal activity.
Recent studies have highlighted the efficacy of this compound against several important plant pathogens, including Ralstonia solanacearum, Pseudomonas syringae pv. tomato DC3000, and Xanthomonas campestris pv. vesicatoria.[1] This application note summarizes the available data and provides detailed protocols to enable researchers to further investigate the potential of this compound in plant disease management.
Mechanism of Action
This compound's antibacterial activity stems from its ability to disrupt bacterial DNA metabolism. It specifically targets two key type II topoisomerase enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for the initiation of DNA replication and transcription. Gatifloxacin binds to the A subunit of DNA gyrase, preventing the re-ligation of cleaved DNA strands and leading to double-strand breaks.[3][4]
-
Topoisomerase IV: This enzyme is essential for the segregation of newly replicated circular chromosomes in bacteria. Gatifloxacin inhibits topoisomerase IV, leading to an inability of the daughter cells to separate, ultimately causing cell death.[3][4]
This dual-targeting mechanism contributes to the broad-spectrum activity and potency of this compound.[4]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Page Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 3. intactgenomics.com [intactgenomics.com]
- 4. mdpi.com [mdpi.com]
- 5. EUROPEAN PROTOCOL FOR DIAGNOSIS OF ERWINIA AMYLOVORA | International Society for Horticultural Science [ishs.org]
Troubleshooting & Optimization
Troubleshooting Gatifloxacin hydrochloride peak tailing in reverse-phase HPLC
Welcome to our dedicated technical support center for troubleshooting issues related to the analysis of Gatifloxacin hydrochloride using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges, particularly peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in RP-HPLC?
A1: Peak tailing for this compound, a basic compound, in RP-HPLC is often attributed to secondary interactions with the stationary phase. The primary causes include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based stationary phases (like C18) can interact with the basic amine functional groups of Gatifloxacin. This interaction is a common cause of peak tailing for basic analytes[1][2][3][4].
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of both the analyte and residual silanol groups, exacerbating peak tailing. If the pH is close to the pKa of Gatifloxacin (basic pKa ≈ 8.74), the compound can exist in both ionized and non-ionized forms, leading to a distorted peak shape[3][5][6].
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of active sites, and physical voids in the packing material, all of which can contribute to peak tailing[7].
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and resulting in peak tailing[5][7].
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can cause band broadening and peak tailing[1][7].
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for achieving a symmetrical peak shape for this compound. Gatifloxacin is a basic compound with a pKa around 8.74[6].
-
At low pH (e.g., pH 2-4): The silanol groups on the silica-based column are protonated and thus less likely to interact with the protonated basic Gatifloxacin molecule through ion-exchange[7][8]. Many successful methods for Gatifloxacin use a low pH, for instance, a mobile phase with pH adjusted to 3.3 or 3.5[9][10].
-
At intermediate pH (e.g., pH 5-7): A significant portion of the silanol groups will be deprotonated (negatively charged), leading to strong ionic interactions with the positively charged Gatifloxacin, resulting in significant peak tailing[2][4].
-
At high pH (e.g., pH > 8): While Gatifloxacin would be in its neutral form, most traditional silica-based columns are not stable at high pH. However, specialized hybrid or organic-silica columns can be used at higher pH to achieve good peak shape for basic compounds.
To ensure a consistent ionization state for Gatifloxacin and minimize silanol interactions, it is recommended to work at a pH at least 2 units away from its pKa[5]. For Gatifloxacin, a mobile phase with a pH between 3 and 4 is commonly employed.
Q3: What type of HPLC column is best suited for the analysis of this compound?
A3: For the analysis of a basic compound like this compound, the choice of column is crucial to minimize peak tailing.
-
End-capped C18 Columns: A "fully end-capped" C18 column is a good starting point. End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing their potential for secondary interactions[4][11].
-
High-Purity Silica Columns: Modern columns are often packed with high-purity silica, which has a lower metal content and fewer acidic silanol sites, leading to improved peak shapes for basic compounds[12].
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within the C18 chain or at the end. This polar group can help to shield the analyte from interacting with the underlying silica surface and can also provide alternative selectivity[3][7].
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymers, which can offer a wider usable pH range and reduced silanol activity.
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Initial Assessment & Quick Checks
-
Symptom: The this compound peak exhibits significant tailing (Tailing Factor > 1.5).
-
Action:
-
Confirm the issue is with Gatifloxacin: Inject a standard neutral compound. If it also tails, the problem might be with the system (e.g., extra-column volume, column void) rather than a specific chemical interaction.
-
Check for Sample Overload: Reduce the injection volume or dilute the sample. If the peak shape improves, you were likely overloading the column[5][7].
-
Verify Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your initial mobile phase. A strong sample solvent can cause peak distortion[1][7].
-
Step 2: Method Parameter Optimization
If the quick checks do not resolve the issue, a more in-depth look at the method parameters is necessary.
| Parameter | Recommended Action & Rationale |
| Mobile Phase pH | Action: Adjust the mobile phase pH to be between 3.0 and 4.0 using an appropriate buffer (e.g., phosphate or acetate)[9][10]. Rationale: At this acidic pH, the residual silanol groups on the stationary phase are protonated and less likely to interact with the protonated Gatifloxacin via ion exchange, which is a primary cause of tailing for basic compounds[7][8]. |
| Buffer Concentration | Action: Ensure the buffer concentration is adequate, typically in the range of 10-50 mM[7]. Rationale: A sufficient buffer capacity is needed to maintain a constant pH across the column and prevent on-column pH shifts that can lead to peak distortion. |
| Organic Modifier | Action: Try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the percentage. Rationale: Acetonitrile and methanol have different properties and can influence the interaction between the analyte and the stationary phase differently. Methanol, being a more protic solvent, can sometimes better shield silanol groups[3]. |
| Mobile Phase Additives | Action: Consider adding a silanol suppressor like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase[12][13]. Rationale: TEA is a competing base that can interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with Gatifloxacin[8]. Caution: TEA can shorten column lifetime. |
Step 3: Column & Hardware Evaluation
If method optimization does not yield a satisfactory peak shape, the issue may lie with the column or the HPLC system itself.
| Component | Troubleshooting Action |
| HPLC Column | 1. Flush the column: Flush with a strong solvent to remove any potential contaminants. 2. Reverse flush the column: (Check manufacturer's instructions first) This can help remove particulates from the inlet frit. 3. Replace the column: If the column is old or has been used extensively, it may be degraded and need replacement[7]. Consider switching to a column specifically designed for basic compounds. |
| Guard Column | If a guard column is in use, replace it. A contaminated or worn-out guard column can be a source of peak tailing. |
| System Tubing & Connections | Inspect all tubing and connections for leaks or improper fittings. Ensure that the tubing length and diameter are minimized to reduce extra-column volume[1][7]. |
Experimental Protocols
Example RP-HPLC Method for this compound with Good Peak Shape
This protocol is a composite based on several published methods that have demonstrated good chromatographic performance for Gatifloxacin[9][10][14].
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended).
-
Mobile Phase: A mixture of 0.02 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v). The pH of the final mobile phase is adjusted to 3.3 with phosphoric acid[9].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 293 nm[9].
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
Visualizations
Troubleshooting Workflow for Gatifloxacin Peak Tailing
References
- 1. support.waters.com [support.waters.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. silicycle.com [silicycle.com]
- 6. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijbpas.com [ijbpas.com]
- 14. idk.org.rs [idk.org.rs]
Identifying and minimizing degradation products in Gatifloxacin hydrochloride stability studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability of Gatifloxacin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound observed during stability studies?
A1: this compound is susceptible to degradation under various stress conditions, leading to the formation of several degradation products (DPs). The primary pathways of degradation include hydrolysis, oxidation, and photolysis.[1][2] Common degradation products are often isomers or compounds with cleaved or modified functional groups.
For example, under acidic conditions, two degradation products are commonly observed, while under basic and oxidative conditions, one primary degradation product is typical.[3] Gatifloxacin is also known to be sensitive to light, which can lead to photodegradation.[1] Some known impurities that could also arise as degradation products include N-Methyl Gatifloxacin and N-Nitroso Gatifloxacin.[1]
Q2: Under which conditions is this compound most likely to degrade?
A2: this compound shows significant degradation under acidic, basic, and oxidative stress conditions. It is also susceptible to photodegradation.[1][3] Thermal degradation at high temperatures can also occur, though in some studies it has been shown to be more stable to dry heat than to UV irradiation.[3]
Summary of Forced Degradation Studies for Gatifloxacin
| Stress Condition | Time (hours) | Gatifloxacin Recovery (%) | Degradation Products (%) | Retention Times of DPs (min) |
| 1 N HCl (reflux) | 3 | 57.32 | DP1 (8.11%), DP2 (34.57%) | 4.40, 5.81 |
| 1 N NaOH (reflux) | 3 | 78.21 | DP1 (21.79%) | 4.54 |
| 30% H₂O₂ (reflux) | 3 | 96.15 | DP1 (3.85%) | 4.39 |
| UV light (254 nm) | 8 | 97.06 | DP1 (2.94%) | 4.38 |
| Dry heat (80 °C) | 3 | 98.10 | Not detected | Not detected |
Table adapted from data presented in a study by Aljuffali et al., 2015.[3]
Q3: How can I set up a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For Gatifloxacin, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used.
Recommended HPLC Parameters:
| Parameter | Specification |
| Column | C18 (e.g., SUPELCO® 516 C-18-DB, 250 mm × 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Disodium hydrogen phosphate buffer:Acetonitrile (75:25, v/v), pH adjusted to 3.3 with orthophosphoric acid[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection Wavelength | 293 nm[3][4] |
| Temperature | Ambient (25 ± 2 °C)[3][4] |
This method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[5]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in my chromatogram.
Possible Causes and Solutions:
-
Contamination: The unexpected peaks could be from contaminated solvents, glassware, or the sample itself.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for solvent contamination. Ensure all glassware is thoroughly cleaned.
-
-
Degradation During Analysis: The drug may be degrading in the analytical solution.
-
Troubleshooting Step: Prepare fresh samples and analyze them immediately. Check the stability of the drug in the mobile phase over time.
-
-
Presence of Unknown Degradation Products: The stress conditions may have generated degradation products that were not previously identified.
-
Troubleshooting Step: If the peaks are well-resolved from the main Gatifloxacin peak, this indicates your method is stability-indicating. Further investigation using techniques like mass spectrometry (MS) may be needed to identify the structure of these new compounds.
-
Logical Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Issue 2: How can I minimize the formation of degradation products during my study?
Strategies for Minimizing Degradation:
-
Control of pH: Gatifloxacin is susceptible to both acid and base hydrolysis.[3] Maintaining the pH of solutions within a neutral range can help minimize degradation.
-
Recommendation: Use appropriate buffers in your formulations and analytical solutions.
-
-
Protection from Light: Photodegradation is a known issue for Gatifloxacin.[1]
-
Recommendation: Conduct experiments under amber or low-actinic light. Store all solutions and samples in light-resistant containers.
-
-
Use of Antioxidants: To prevent oxidative degradation, the addition of antioxidants to the formulation can be beneficial.[2]
-
Recommendation: Evaluate the compatibility and effectiveness of antioxidants such as butylated hydroxytoluene (BHT) or sodium metabisulfite.
-
-
Temperature Control: Although more stable to dry heat than some other stress factors, elevated temperatures can still promote degradation.[2][3]
-
Recommendation: Adhere to recommended storage conditions and control the temperature during manufacturing and analysis.[2]
-
-
Appropriate Packaging: The choice of packaging is crucial to protect the drug product from environmental factors.[2]
-
Recommendation: Use well-sealed, light-resistant containers for storage.
-
Decision Tree for Minimizing Gatifloxacin Degradation
Caption: Strategies to minimize Gatifloxacin degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for inducing degradation of this compound under various stress conditions to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., distilled water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[3]
2. Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 N HCl.[3]
-
Reflux the mixture at a specified temperature (e.g., 80°C) for a set duration (e.g., 3 hours).[3]
-
Cool the solution and neutralize it with an appropriate volume of 1 N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 N NaOH.[3]
-
Reflux the mixture at a specified temperature (e.g., 80°C) for a set duration (e.g., 3 hours).[3]
-
Cool the solution and neutralize it with an appropriate volume of 1 N HCl.
-
Dilute the final solution with the mobile phase for analysis.
4. Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% (v/v) hydrogen peroxide (H₂O₂).[3]
-
Reflux the mixture for a set duration (e.g., 3 hours).[3]
-
Cool the solution. To remove excess H₂O₂, the solution can be heated in a boiling water bath for 10 minutes.[3]
-
Dilute the final solution with the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose the stock solution to UV light at a specific wavelength (e.g., 254 nm) for a defined period (e.g., 8 hours) in a UV chamber.[3]
-
Prepare a control sample protected from light.
-
Dilute the exposed and control samples with the mobile phase for analysis.
6. Thermal Degradation:
-
Keep the solid drug powder in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 3 hours).[3]
-
After exposure, dissolve the powder in the mobile phase to the desired concentration for analysis.
Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing interference in the spectrophotometric analysis of Gatifloxacin hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference and other common issues encountered during the spectrophotometric analysis of Gatifloxacin hydrochloride.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common problems in the spectrophotometric analysis of this compound.
Issue 1: Unexpected Peaks or High Background Absorbance
Question: My spectrum for this compound shows unexpected peaks or a high background, leading to inaccurate quantification. What are the possible causes and how can I fix this?
Answer:
Unexpected peaks or a high background in your spectrum can arise from several sources. Follow this troubleshooting workflow to identify and resolve the issue.
Issue 2: Inconsistent or Non-Reproducible Results
Question: I am getting inconsistent and non-reproducible absorbance readings for the same this compound sample. What could be causing this variability?
Answer:
Inconsistent results are often due to variations in experimental conditions or sample handling. This guide will help you pinpoint the source of the irreproducibility.
Optimization of mobile phase for Gatifloxacin hydrochloride analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the analysis of Gatifloxacin hydrochloride by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Gatifloxacin HCl analysis?
A common starting point for the analysis of Gatifloxacin, a fluoroquinolone, is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1][2] A good initial mobile phase composition to try is a mixture of phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate or disodium hydrogen phosphate) and acetonitrile in ratios ranging from 65:35 to 80:20 (v/v).[1][3] The pH of the aqueous phase is crucial and is often adjusted to a slightly acidic value (e.g., pH 3.0-3.3) using an acid like orthophosphoric acid.[1][4]
Q2: What is the typical detection wavelength for Gatifloxacin HCl?
Gatifloxacin has a UV absorbance maximum around 286-293 nm.[5][6] Therefore, a UV detector set in this range is typically used for its quantification.[1][5][6] Some methods have also used detection at 220 nm or 254 nm.[4][7]
Q3: Why is my Gatifloxacin peak tailing?
Peak tailing is a common issue when analyzing fluoroquinolones like Gatifloxacin.[8] This can be due to several factors:
-
Secondary interactions: Strong interactions can occur between the basic amine groups in the Gatifloxacin molecule and the acidic silanol groups on the silica-based stationary phase of the HPLC column.[9]
-
Inappropriate mobile phase pH: The pH of the mobile phase influences the ionization state of both the analyte and the stationary phase, affecting retention and peak shape.[10][11]
-
Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.[10][11]
Q4: How can I improve the peak shape of Gatifloxacin?
To mitigate peak tailing and improve symmetry, consider the following adjustments:
-
Adjust Mobile Phase pH: Working at a lower pH (e.g., <3) can help to fully protonate the silanol groups on the stationary phase, reducing unwanted interactions.[10]
-
Use a Silanol Blocker/Ion-Pair Reagent: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mask the active silanol sites and improve peak shape.[4][8]
-
Increase Buffer Concentration: A higher ionic strength in the mobile phase can also help to minimize secondary interactions.[4]
-
Optimize Organic Modifier: While acetonitrile is commonly used, methanol can also be employed. The choice and ratio of the organic solvent can influence peak shape and resolution.[8]
-
Use an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups.[9] | Add triethylamine (TEA) (0.1-0.5%) to the mobile phase.[4][8] Lower the mobile phase pH to around 3.[4] Use a highly end-capped column. |
| Mobile phase pH is not optimal.[10][11] | Systematically vary the mobile phase pH (e.g., from 2.5 to 4.0) to find the optimal value for peak symmetry. | |
| Column overload.[10][11] | Reduce the concentration of the sample being injected. | |
| Poor Resolution/Overlapping Peaks | Incorrect mobile phase composition.[10] | Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. |
| Inappropriate pH affecting selectivity. | Optimize the mobile phase pH to alter the ionization and retention of Gatifloxacin and any impurities or other components. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis. |
| Fluctuations in mobile phase composition. | Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed. | |
| Temperature variations. | Use a column oven to maintain a constant and controlled temperature during the analysis. | |
| Broad Peaks | Column degradation or contamination.[10] | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced. |
| Extra-column volume. | Check that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter. |
Experimental Protocols
Example HPLC Method for Gatifloxacin Analysis
This protocol is a representative example based on published methods.[1]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.02 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v). The pH of the final mobile phase is adjusted to 3.3 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 293 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25 ± 2 °C).[1]
2. Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for a calibration curve).
3. Preparation of Sample Solution (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of Gatifloxacin into a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of Mobile Phases for Gatifloxacin HPLC Analysis
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| 0.02 M Disodium hydrogen phosphate buffer:Acetonitrile (75:25, v/v), pH 3.3 with orthophosphoric acid | C18 (250 x 4.6 mm, 5 µm) | 1.0 | 293 | 2.767 | [1] |
| 0.1% Trifluoroacetic acid buffer:Acetonitrile (gradient) | C18 (50 x 4.6 mm, 5 µm) | 1.0 | 220 | Not specified | [7] |
| 3% Sodium benzoate (pH 6.5) | C18 | 1.4 | 293 | 2.5 | [5][12] |
| 0.02 M Phosphate buffer (pH 3.0):Methanol (30:70, v/v) containing 0.1% TEA | C8 (250 x 4.6 mm, 5 µm) | Not specified | 254 | 3.202 | [4] |
| Acetonitrile:Methanol:Water (40:40:20, v/v), pH 2.7 with phosphoric acid | C18 (250 x 4.6 mm, 5 µm) | 1.0 | 286 | Not specified | [6] |
Visualizations
Experimental Workflow for Mobile Phase Optimization
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scholars.direct [scholars.direct]
- 6. researchgate.net [researchgate.net]
- 7. idk.org.rs [idk.org.rs]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. uhplcs.com [uhplcs.com]
- 12. scholars.direct [scholars.direct]
Technical Support Center: Gatifloxacin Hydrochloride Delivery Systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with gatifloxacin hydrochloride delivery systems. Our goal is to help you overcome common experimental challenges and reduce the cytotoxicity of your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of gatifloxacin-induced cytotoxicity?
A1: Gatifloxacin, like other fluoroquinolone antibiotics, can induce cytotoxicity in mammalian cells through several mechanisms. The primary mechanism is the induction of oxidative stress, characterized by an increased production of reactive oxygen species (ROS).[1][2][3] This oxidative stress can lead to mitochondrial dysfunction and damage to cellular components, ultimately triggering apoptosis (programmed cell death).[1][4][5][6][7] Studies have shown that gatifloxacin exposure can be associated with an increase in the expression of pro-apoptotic genes.[1][4]
Q2: How can the cytotoxicity of this compound be reduced in a drug delivery system?
A2: The cytotoxicity of this compound can be mitigated by encapsulating it within a biocompatible drug delivery system. Strategies include:
-
Sustained Release: Formulations that provide a slow and sustained release of gatifloxacin can maintain the drug concentration within a therapeutic window that is effective against bacteria but minimally toxic to mammalian cells.[8][9]
-
Biocompatible Carriers: Utilizing carriers made from biocompatible materials such as hydrogels, lipids (in solid lipid nanoparticles or nanostructured lipid carriers), and biodegradable polymers can reduce the overall toxicity of the formulation.[10][11][12][13]
-
Targeted Delivery: While not extensively covered in the provided search results, targeted delivery systems that direct the gatifloxacin-loaded carriers to the site of infection can reduce systemic exposure and off-target cytotoxicity.
Q3: What are some common biocompatible carriers used for gatifloxacin delivery?
A3: Several biocompatible carriers have been investigated for the delivery of gatifloxacin, including:
-
Hydrogels: These are soft, water-swollen polymer networks that can provide sustained drug release.[10][12]
-
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are generally well-tolerated and can enhance drug permeation.[1][11][14]
-
Cubosomes: These are nanoparticles formed from the self-assembly of lipids in water, offering a high internal surface area for drug loading.[13]
-
Silica Nanocarriers: These have been explored for their ability to provide controlled release of gatifloxacin.[15]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA have been used to create nanoreservoir systems for gatifloxacin.[15]
Troubleshooting Guides
Issue 1: High cytotoxicity observed even with unloaded (blank) nanoparticles.
-
Possible Cause: The material of the nanoparticle carrier itself may be cytotoxic. The surface charge and concentration of the nanoparticles can also play a role. For instance, cationic nanoparticles can be more toxic than neutral or anionic ones at high concentrations.[16][17]
-
Troubleshooting Steps:
-
Review Material Biocompatibility: Ensure that the materials used to fabricate your nanoparticles are known to be biocompatible.
-
Evaluate Dose-Response: Test the cytotoxicity of your blank nanoparticles at various concentrations to determine if the toxicity is dose-dependent.
-
Assess Surface Charge: Measure the zeta potential of your nanoparticles. If they are highly cationic, consider modifying the surface with a neutral or anionic coating (e.g., PEGylation) to reduce toxicity.[18]
-
Control for Residual Solvents or Surfactants: Ensure that your nanoparticle purification process effectively removes any potentially toxic residual solvents or surfactants used during fabrication.
-
Issue 2: Aggregation of gatifloxacin-loaded nanoparticles.
-
Possible Cause: The incorporation of gatifloxacin can alter the surface properties of the nanoparticles, leading to instability and aggregation. Changes in electrostatic repulsive forces upon drug interaction can also cause aggregation.[19][20]
-
Troubleshooting Steps:
-
Optimize Drug Loading: Experiment with different drug-to-carrier ratios. Overloading the nanoparticles can lead to surface deposition of the drug and subsequent aggregation.
-
Incorporate Stabilizers: Use appropriate stabilizers or surfactants in your formulation to prevent aggregation. The choice of stabilizer can impact particle size and zeta potential.[21]
-
Control pH and Ionic Strength: The pH and ionic strength of the surrounding medium can affect the stability of the nanoparticles. Ensure these parameters are controlled during formulation and storage.
-
Surface Modification: Consider coating the nanoparticles with polymers like polyethylene glycol (PEG) to provide steric hindrance and improve stability.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Gatifloxacin and its Formulations
| Formulation | Cell Line | Assay | IC50 / Viability | Reference |
| Gatifloxacin | Pancreatic Cancer Cells (MIA PaCa-2, Panc-1) | MTT | Dose-dependent decrease in proliferation | [22] |
| Gatifloxacin vs. Moxifloxacin | Rabbit Corneal Epithelial Cells | Ethidium Bromide Staining | Gatifloxacin showed significantly lower cytotoxicity | [23] |
| Blank Niosomes | - | Cytotoxicity Assay | No significant toxicity at high concentrations | [8] |
| Gatifloxacin-loaded Cationic Polymeric Nanoparticles | - | Cytotoxicity Assay | Acceptable cytotoxicity results | [21] |
Table 2: Drug Loading and Release Characteristics of Gatifloxacin Delivery Systems
| Delivery System | Drug Loading Efficiency (%) | Drug Release Profile | Reference |
| Gatifloxacin Niosomes | 99.8% | Sustained release | [8] |
| Cationic Polymeric Nanoparticles | 46% | Prolonged release | [21] |
| PLGA Nanoreservoir Systems | 73.24% - 93.31% | Prolonged release up to 48 hrs | [15] |
| Ocular Inserts | - | Controlled and prolonged release | [9] |
| Microemulsions | - | Increased permeation compared to conventional eye drops | [24] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[22][25][26]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of your gatifloxacin delivery system (and appropriate controls, including blank nanoparticles and free gatifloxacin) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Apoptosis Detection using Annexin V/PI Staining
This protocol is based on standard procedures for Annexin V/PI apoptosis assays.[10][12][13][27][28]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Cell Treatment: Treat cells with your gatifloxacin formulations as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 106 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Detection using DCFDA Assay
This protocol is based on standard DCFDA/H2DCFDA assay procedures.[11][14][23][29]
Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.
-
Loading with DCFDA: After treatment, wash the cells with PBS and then incubate them with a working solution of H2DCFDA (typically 10-50 µM in serum-free media or PBS) for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
Caption: Gatifloxacin-induced cytotoxicity signaling pathway.
Caption: Experimental workflow for assessing gatifloxacin delivery systems.
References
- 1. eprints.federalpolyilaro.edu.ng [eprints.federalpolyilaro.edu.ng]
- 2. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress induced by fluoroquinolones on treatment for complicated urinary tract infections in Indian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and evaluation of ocular drug delivery system for controlled delivery of gatifloxacin sesquehydrate: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]
- 15. briefs.techconnect.org [briefs.techconnect.org]
- 16. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Label-Free Silver Nanoparticles for Colorimetric Determination of Gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of gatifloxacin-loaded cationic polymeric nanoparticles for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT assay overview | Abcam [abcam.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. tandfonline.com [tandfonline.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. scispace.com [scispace.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
Validation & Comparative
Comparative In Vitro Activity of Gatifloxacin Versus Moxifloxacin Against Resistant Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of gatifloxacin and moxifloxacin against clinically relevant resistant bacterial strains. The information presented is collated from multiple studies to support further research and development in the field of antimicrobial agents.
Introduction
Gatifloxacin and moxifloxacin are fourth-generation fluoroquinolones that exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A key feature of these newer fluoroquinolones is their dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV. This mechanism is thought to reduce the likelihood of resistance development compared to older generations of fluoroquinolones. This guide focuses on the comparative in vitro efficacy of gatifloxacin and moxifloxacin, particularly against bacterial strains that have developed resistance to other antibiotics.
Data Presentation: In Vitro Activity of Gatifloxacin vs. Moxifloxacin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for gatifloxacin and moxifloxacin against various resistant bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of an antibiotic's potency. Lower MIC values indicate greater antibacterial activity.[1]
| Bacterial Species | Resistance Profile | Gatifloxacin MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) & Ciprofloxacin-Resistant | 64 | 32 | [2] |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) & Ciprofloxacin-Resistant | 128 | 64 | [2] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.5 | 0.12 | [3] |
| Streptococcus viridans | - | 0.22 | 0.73 | [4] |
| Pseudomonas aeruginosa | Ciprofloxacin-Resistant | 4.0 | 8.0 | [5] |
| Klebsiella pneumoniae | - | (one-fourth to one-fifth the value of moxifloxacin) | - | [4] |
| Enterobacter aerogenes | - | (one-fourth to one-fifth the value of moxifloxacin) | - | [4] |
Note: MIC90 is the concentration of the antibiotic required to inhibit the growth of 90% of the tested bacterial isolates.
Summary of In Vitro Efficacy
The compiled data indicates nuanced differences in the in vitro activity of gatifloxacin and moxifloxacin against resistant bacteria.
For Gram-positive cocci, moxifloxacin generally demonstrates lower MIC values, suggesting greater potency, particularly against methicillin- and ciprofloxacin-resistant Staphylococcus aureus and Staphylococcus epidermidis, as well as penicillin-resistant Streptococcus pneumoniae.[2][3]
Conversely, gatifloxacin appears to have an advantage against certain Gram-negative bacteria. Studies have shown that gatifloxacin exhibits lower MICs for Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen, as well as for Klebsiella pneumoniae and Enterobacter aerogenes.[4][5] For most keratitis isolates, however, there were no significant differences in susceptibility among the five tested fluoroquinolones.[1]
Experimental Protocols
The data presented in this guide is derived from studies that employed standardized in vitro susceptibility testing methods. The following is a generalized description of the experimental protocols commonly used.
Bacterial Isolates
Clinical isolates of various bacterial species were collected from patients with diagnosed infections. These isolates were identified and stored under appropriate conditions prior to testing. Studies often include both susceptible and resistant strains to provide a comprehensive comparison.[1]
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were primarily determined using the following methods in accordance with the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), guidelines:
-
Broth Microdilution: This method involves preparing twofold serial dilutions of the antibiotics in a liquid growth medium in microtiter plates. A standardized inoculum of the test bacterium is added to each well. The plates are then incubated at a specified temperature and duration (e.g., 35°C for 18-24 hours). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[5][6]
-
E-test: The E-test is a gradient diffusion method. A plastic strip impregnated with a predefined gradient of antibiotic concentrations is placed on the surface of an agar plate that has been uniformly inoculated with the test bacterium. After incubation, an elliptical zone of inhibition is formed. The MIC value is read where the edge of the inhibition zone intersects the MIC scale on the strip.[1]
Quality Control
To ensure the accuracy and reproducibility of the results, quality control was performed in each experiment using reference bacterial strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Pseudomonas aeruginosa ATCC 27853.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining and comparing the in vitro activity of gatifloxacin and moxifloxacin.
Caption: A simplified workflow for in vitro antimicrobial susceptibility testing.
Conclusion
Both gatifloxacin and moxifloxacin demonstrate potent in vitro activity against a range of resistant bacteria. The choice between these two agents may depend on the specific pathogen identified or suspected. Moxifloxacin appears to have an edge against resistant Gram-positive organisms, while gatifloxacin shows greater in vitro efficacy against certain challenging Gram-negative bacteria.[1] The data presented in this guide, along with the outlined experimental protocols, can serve as a valuable resource for researchers in the ongoing effort to combat antimicrobial resistance. Further clinical studies are necessary to confirm these in vitro findings.[1]
References
- 1. Gatifloxacin and moxifloxacin: an in vitro susceptibility comparison to levofloxacin, ciprofloxacin, and ofloxacin using bacterial keratitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. academic.oup.com [academic.oup.com]
Gatifloxacin vs. Levofloxacin: a comparative study of efficacy in bacterial conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent fluoroquinolone antibiotics, gatifloxacin and levofloxacin, in the treatment of bacterial conjunctivitis. The information presented is based on experimental data from clinical trials and in vitro susceptibility studies, intended to inform research, discovery, and clinical development activities.
Executive Summary
Data Presentation
Clinical Efficacy and Bacteriological Eradication
A multi-center, randomized, double-blind, controlled clinical trial directly comparing gatifloxacin and levofloxacin in the treatment of bacterial conjunctivitis provides key insights into their in vivo performance.
| Parameter | Gatifloxacin | Levofloxacin | p-value | Citation |
| Clinical Efficacy Rate | 94.0% (110/117 eyes) | 93.8% (106/113 eyes) | 0.8201 | [1] |
| Bacteriological Clearance Rate | 94.1% (80/85 eyes) | 92.5% (74/80 eyes) | 0.3470 | [1] |
Another study comparing different dosing durations found a higher overall bacterial eradication rate for gatifloxacin.
| Parameter | Gatifloxacin Group | Levofloxacin Group | Citation |
| Overall Bacterial Eradication Rate | 87.01% | 81.15% | [2] |
In Vitro Susceptibility: Minimum Inhibitory Concentrations (MIC)
Minimum Inhibitory Concentration (MIC) values are a critical measure of an antibiotic's in vitro potency. The following tables summarize the MIC50 and MIC90 values for gatifloxacin and levofloxacin against common ocular pathogens. Lower MIC values indicate greater potency.
Gram-Positive Pathogens
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| Staphylococcus aureus | Gatifloxacin | - | 4.0 | [3] |
| Levofloxacin | - | 4.0 | [3] | |
| Staphylococcus epidermidis | Gatifloxacin | - | 2.0 | [4] |
| Levofloxacin | - | 8.0 | [4] | |
| Streptococcus pneumoniae | Gatifloxacin | 0.25 | 0.25 | [4][5] |
| Levofloxacin | 1.0 | 1.0 | [4][5] |
Gram-Negative Pathogens
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| Haemophilus influenzae | Gatifloxacin | 0.008 | 0.016 | [6] |
| Levofloxacin | 0.016 | 0.016 | [6] | |
| Pseudomonas aeruginosa | Gatifloxacin | - | - | [7][8] |
| Levofloxacin | - | - | [7] |
Note: Some studies on P. aeruginosa did not find a significant difference in the MICs of gatifloxacin and levofloxacin[9][10].
Experimental Protocols
Clinical Trial Methodology for Efficacy and Safety Assessment
The data presented on clinical efficacy and bacteriological clearance is derived from a multi-center, randomized, double-blind, controlled trial with the following key methodological aspects[1][11]:
-
Study Design: A multi-center, randomized, double-blind, controlled trial.
-
Patient Population: 235 patients (235 eyes) diagnosed with bacterial conjunctivitis.
-
Randomization: Patients were randomly assigned to either the gatifloxacin group (n=118) or the levofloxacin group (n=117).
-
Treatment Regimen:
-
Days 1-2: Two drops administered to the conjunctival sac eight times per day.
-
Days 3-7: Two drops administered to the conjunctival sac four times per day.
-
-
Assessments:
-
Conjunctival sac germ culture and drug sensitivity testing were performed before and after the study.
-
Scores for clinical signs and symptoms were evaluated at baseline, day 4 (±1), and day 7 (±1).
-
Safety and tolerability were also assessed.
-
-
Statistical Analysis: CMH χ2 test, Pearson χ2 test, and Fisher's exact probabilities test were used for statistical analysis.
Determination of Minimum Inhibitory Concentrations (MIC)
The in vitro susceptibility data, specifically the MIC values, are determined using standardized laboratory methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Governing Standards: The methodologies adhere to the guidelines provided in CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," and the interpretive criteria from CLSI document M100, "Performance Standards for Antimicrobial Susceptibility Testing."[1][12][13][14][15][16][17]
-
Methodology:
-
Isolate Collection: Bacterial isolates are obtained from conjunctival swabs of patients with diagnosed bacterial conjunctivitis.
-
Culture and Identification: Isolates are cultured on appropriate media (e.g., blood agar, chocolate agar) and identified using standard microbiological techniques.
-
Susceptibility Testing:
-
Broth Microdilution: This is a common method where bacteria are exposed to serial twofold dilutions of the antibiotic in a liquid growth medium in microtiter plates. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a specified incubation period.
-
Agar Dilution: In this method, the antibiotic is incorporated into an agar medium in a series of concentrations. The bacterial isolates are then inoculated onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
-
E-test: This method utilizes a predefined stable gradient of antibiotic on a plastic strip which is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the scale on the strip.
-
-
Incubation: The inoculated plates or tubes are incubated under specific conditions (temperature, time, CO2 levels) appropriate for the growth of the test organism.
-
Data Interpretation: The MIC50 and MIC90 are determined, representing the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
-
Mandatory Visualization
Mechanism of Action of Fluoroquinolones
The following diagram illustrates the mechanism of action of fluoroquinolone antibiotics, such as gatifloxacin and levofloxacin. They target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Caption: Mechanism of action of fluoroquinolones in bacteria.
Experimental Workflow for a Comparative Clinical Trial
The diagram below outlines the logical flow of a typical randomized controlled trial comparing two active treatments for bacterial conjunctivitis.
Caption: Workflow of a comparative clinical trial for bacterial conjunctivitis.
References
- 1. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 2. Comparison of Topical Gatifloxacin and Levofloxacin at Different Durations in Eliminating Conjunctival Bacterial Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2002 Ocular Microbiology and Immunology Group, Abstract 3, The Charles T. Campbell Eye Microbiology Lab, UPMC | University of Pittsburgh Medical Center, Pittsburgh, PA, USA [eyemicrobiology.upmc.com]
- 5. Worldwide Antimicrobial Susceptibility Patterns and Pharmacodynamic Comparisons of Gatifloxacin and Levofloxacin against Streptococcus pneumoniae: Report from the Antimicrobial Resistance Rate Epidemiology Study Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Gatifloxacin against Haemophilus influenzae and Moraxella catarrhalis, Including Susceptibility Test Development, E-Test Comparisons, and Quality Control Guidelines for H. influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Susceptibility testing of clinical isolates of pseudomonas aeruginosa to levofloxacin, moxifloxacin, and gatifloxacin as a guide to treating pseudomonas ocular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Comparative research of the efficacy of the gatifloxacin and levofloxacin for bacterial conjunctivitis in human eyes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. iacld.com [iacld.com]
- 16. nih.org.pk [nih.org.pk]
- 17. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of Gatifloxacin and Moxifloxacin Cytotoxicity on Corneal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of two fourth-generation fluoroquinolones, Gatifloxacin and Moxifloxacin, on corneal epithelial cells. The information presented is compiled from various in vitro studies to assist in the evaluation of these commonly used topical antibiotics for ophthalmic applications.
Executive Summary
Both Gatifloxacin and Moxifloxacin exhibit some level of cytotoxicity to corneal epithelial cells. The available data suggests that Moxifloxacin may have a slight advantage in terms of lower cytotoxicity in some experimental settings. However, the presence of preservatives, such as benzalkonium chloride (BAK) in some Gatifloxacin formulations, can significantly influence the observed toxicity. The underlying mechanisms of cytotoxicity appear to involve the induction of apoptosis and the generation of reactive oxygen species (ROS).
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative study on the cytotoxicity of Gatifloxacin and Moxifloxacin on human corneal epithelial cells.
| Time Point | Treatment | Mean Percentage of Cell Death (± SD) |
| 5 Minutes | Gatifloxacin (0.3%) | 88.2 ± 7.8[1] |
| Moxifloxacin (0.5%) | 83.6 ± 6.4[1] | |
| Control (Tissue Culture Media) | 70.9 ± 6.3[1] | |
| 15 Minutes | Gatifloxacin (0.3%) | 91.2 ± 6.6[1] |
| Moxifloxacin (0.5%) | 82.3 ± 6.1[1] | |
| Control (Tissue Culture Media) | 70.9 ± 6.3[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
Cell Line: Immortalized human corneal epithelial cells (HCE) are a commonly used model.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
1. Live/Dead Viability/Cytotoxicity Assay
This assay differentiates live and dead cells based on membrane integrity and esterase activity.
-
Reagents:
-
Calcein AM: A non-fluorescent, cell-permeant dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein.
-
Ethidium homodimer-1 (EthD-1): A red fluorescent nuclear stain that can only enter cells with compromised membranes (dead cells).
-
-
Protocol:
-
Prepare a 2X working solution of Calcein AM and EthD-1 in a buffered saline solution (e.g., PBS).
-
Wash the cultured corneal epithelial cells with PBS to remove any residual media.
-
Incubate the cells with the working solution for 30-45 minutes at room temperature, protected from light.
-
Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantify the number of live and dead cells to determine the percentage of cytotoxicity.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Reagents:
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Protocol:
-
Plate corneal epithelial cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Gatifloxacin or Moxifloxacin for the desired exposure time.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for comparing the cytotoxicity of Gatifloxacin and Moxifloxacin on corneal epithelial cells.
Potential Signaling Pathways in Fluoroquinolone-Induced Cytotoxicity
Caption: Potential signaling pathways involved in Gatifloxacin and Moxifloxacin cytotoxicity in corneal epithelial cells, including the role of the preservative BAK.
Discussion of Findings
The collective evidence from multiple in vitro studies indicates that both Gatifloxacin and Moxifloxacin can induce cytotoxic effects on corneal epithelial cells. One study demonstrated that Moxifloxacin resulted in a lower percentage of cell death compared to Gatifloxacin after both 5 and 15 minutes of exposure.[1] However, it is crucial to consider the formulations of the tested drugs. Some commercially available Gatifloxacin solutions contain the preservative benzalkonium chloride (BAK), which is known to be cytotoxic to corneal epithelial cells.[2] Therefore, the observed cytotoxicity of Gatifloxacin may be a combined effect of the active drug and the preservative.
The mechanisms underlying the cytotoxicity of these fluoroquinolones are multifaceted. For Moxifloxacin, the generation of reactive oxygen species (ROS) has been identified as a contributing factor to its cytotoxic effects.[3] Gatifloxacin has been shown to induce apoptosis in corneal stromal fibroblasts through the activation of both extrinsic and intrinsic caspase pathways, and it is plausible that a similar mechanism exists in corneal epithelial cells.[4]
Furthermore, the presence of BAK in some Gatifloxacin formulations introduces additional cytotoxic pathways. BAK has been demonstrated to activate the Wnt signaling pathway and the NLRP3 inflammasome, both of which can lead to apoptosis and inflammation in corneal epithelial cells.[5][6]
Conclusion
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Gatifloxacin inducing apoptosis of stromal fibroblasts through cross-talk between caspase-dependent extrinsic and intrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the canonical Wnt pathway by Benzalkonium Chloride in corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to Stability-Indicating HPLC Methods for Gatifloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Gatifloxacin hydrochloride. The information presented is compiled from peer-reviewed scientific literature to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.
Comparison of Validated HPLC Methods
Two distinct reversed-phase HPLC (RP-HPLC) methods are compared below. Both methods have been validated for their ability to separate Gatifloxacin from its degradation products, ensuring accurate quantification in the presence of impurities.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm)[1][2] | BDS Hypersil C8 (250 X 4.6 mm, 5 µm)[3] |
| Mobile Phase | Disodium hydrogen phosphate buffer: Acetonitrile (75:25, v/v), pH adjusted to 3.3 with orthophosphoric acid[1][2] | 20 mM Phosphate buffer (pH 3.0): Methanol (30:70, v/v)[3] |
| Flow Rate | 1.0 mL/min[1][2] | Not Specified |
| Detection Wavelength | 293 nm[1][2] | 254 nm[3] |
| Retention Time (Gatifloxacin) | ~2.77 min[1][2] | ~3.20 min[3] |
| Temperature | Room Temperature (25 ± 2 °C)[1][2] | Not Specified |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | 4.0–40 µg/mL[1] | 15-105 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9998[1] | > 0.998[3] |
| Accuracy (% Recovery) | 99.91%[1] | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
Experimental Protocols
Method 1: HPLC Analysis with Phosphate Buffer and Acetonitrile
This method was developed for the quantitative determination of Gatifloxacin in bulk drug and pharmaceutical preparations.[1][2]
1. Preparation of Mobile Phase: The mobile phase consists of a mixture of disodium hydrogen phosphate buffer and acetonitrile in a ratio of 75:25 (v/v). The pH of the mixture is adjusted to 3.3 using orthophosphoric acid.[1][2]
2. Standard Solution Preparation: A stock solution of Gatifloxacin is prepared by dissolving the standard substance in a suitable solvent to achieve a known concentration. Working standard solutions are prepared by diluting the stock solution with the mobile phase to fall within the linearity range of 4.0–40 µg/mL.[1]
3. Sample Preparation: For pharmaceutical dosage forms, a quantity of the formulation equivalent to a specific amount of Gatifloxacin is dissolved in a suitable solvent, sonicated, and diluted to a known volume. The solution is then filtered before injection into the HPLC system.
4. Chromatographic Analysis: The analysis is performed using a SUPELCO® C-18 column at room temperature. The mobile phase is pumped at a flow rate of 1.0 mL/min, and the eluent is monitored at a UV wavelength of 293 nm.[1][2]
Method 2: HPLC Analysis with Phosphate Buffer and Methanol
This stability-indicating method was developed for the simultaneous determination of Gatifloxacin and Flurbiprofen.[3]
1. Preparation of Mobile Phase: The mobile phase is a mixture of 20 mM phosphate buffer (pH 3.0) and methanol in a ratio of 30:70 (v/v).[3]
2. Standard Solution Preparation: Stock solutions of Gatifloxacin are prepared in a suitable solvent. Working solutions are prepared by diluting the stock solution with the mobile phase to obtain concentrations within the linear range of 15-105 µg/mL.[3]
3. Sample Preparation: Samples are prepared by dissolving the drug formulation in the mobile phase to achieve a concentration within the analytical range. The solution is filtered prior to injection.
4. Chromatographic Analysis: Separation is achieved using a BDS Hypersil C8 column. The eluent is monitored at a UV wavelength of 254 nm.[3]
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC methods, forced degradation studies are performed on Gatifloxacin. These studies expose the drug to various stress conditions to generate potential degradation products.
1. Acid and Base Hydrolysis: A stock solution of Gatifloxacin is treated with 1 N HCl and 1 N NaOH separately and refluxed to induce degradation.[1] The resulting solutions are neutralized before analysis.
2. Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) and may be heated to accelerate the reaction.[1]
3. Thermal Degradation: Gatifloxacin solution or solid drug is exposed to dry heat at a specified temperature for a defined period.
4. Photolytic Degradation: The drug solution is exposed to UV light (e.g., at 254 nm) for a specified duration to induce photodegradation.[1]
The results of these studies demonstrate the ability of the HPLC methods to separate the intact Gatifloxacin peak from the peaks of the degradation products, confirming their stability-indicating capability.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the validation of a stability-indicating HPLC method for this compound.
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
A Comparative Analysis of the Ocular Biocompatibility of Gatifloxacin and Moxifloxacin: A Guide for Researchers and Drug Development Professionals
Introduction: The fourth-generation fluoroquinolones, gatifloxacin and moxifloxacin, are widely utilized in ophthalmology for the treatment and prophylaxis of ocular infections. While both exhibit broad-spectrum antimicrobial activity, their ocular biocompatibility profiles present subtle but significant differences. This guide provides a comprehensive comparative analysis of the ocular biocompatibility of commercially available gatifloxacin 0.3% and moxifloxacin 0.5% ophthalmic solutions, supported by experimental data from in vitro and in vivo studies.
Corneal Epithelial Biocompatibility
The corneal epithelium is the outermost layer of the cornea and serves as a primary barrier against external insults. The biocompatibility of topical ophthalmic solutions with this delicate tissue is paramount to avoid toxicity and delayed wound healing.
In Vitro Cytotoxicity
In vitro studies on human corneal epithelial cells (HCECs) have been employed to assess the cytotoxic potential of gatifloxacin and moxifloxacin. These studies often utilize assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Table 1: In Vitro Cytotoxicity on Human Corneal Epithelial Cells
| Study Parameter | Gatifloxacin 0.3% | Moxifloxacin 0.5% | Key Findings |
| Cell Viability (MTT Assay) | Showed some evidence of epithelial cell toxicity.[1] | Showed the least amount of toxicity among several tested fluoroquinolones.[1] | All tested ophthalmic antibiotics exhibited some level of epithelial cell toxicity.[1] |
Corneal Epithelial Healing
The effect of these fluoroquinolones on corneal epithelial wound healing, particularly after procedures like photorefractive keratectomy (PRK), is a critical aspect of their biocompatibility.
Table 2: Corneal Epithelial Healing After Photorefractive Keratectomy (PRK)
| Study | Gatifloxacin 0.3% | Moxifloxacin 0.5% | Conclusion |
| Solomon R, et al. | Decreased time to complete corneal epithelial wound healing. | Delayed corneal epithelial wound healing in comparison to gatifloxacin. | Gatifloxacin was shown to be superior in promoting corneal epithelial wound healing post-PRK. |
Corneal Epithelial Cell Dropout
In vivo confocal microscopy allows for the real-time assessment of the corneal epithelium at a cellular level, including the quantification of epithelial cell dropout.
Table 3: Corneal Epithelial Cell Dropout (In Vivo Confocal Microscopy)
| Dosing Regimen | Gatifloxacin 0.3% (Cell Dropout/High-Power Field) | Moxifloxacin 0.5% (Cell Dropout/High-Power Field) | Statistical Significance |
| Frequent Dosing (1 drop/min for 5 min) | 2.6 | 8.7 | P ≤ 0.05[2] |
Conjunctival and Ocular Surface Biocompatibility
The conjunctiva, a mucous membrane lining the inside of the eyelids and covering the sclera, is also directly exposed to topical ophthalmic medications.
Conjunctival Hyperemia
Conjunctival hyperemia, or redness, is a common indicator of ocular irritation and inflammation.
Table 4: Conjunctival Hyperemia
| Study | Gatifloxacin 0.3% | Moxifloxacin 0.5% | Key Findings |
| Kaufman SC, et al. | Statistically significantly lower degree of conjunctival injection (1.2 on a 1-4 scale).[2] | Statistically significantly greater degree of conjunctival injection (2.8 on a 1-4 scale).[2] | Gatifloxacin 0.3% demonstrated greater ocular biocompatibility with less conjunctival hyperemia in a frequent dosing model.[2] |
| Perry HD, et al. | No significant difference in conjunctival erythema from baseline. | Almost four times more erythema compared to gatifloxacin. | Moxifloxacin was associated with statistically significant conjunctival erythema 5 minutes after instillation. |
| Avakian A, et al. | No statistical difference in conjunctival hyperemia. | No statistical difference in conjunctival hyperemia. | In a preoperative prophylactic setting, no significant difference in conjunctival hyperemia was observed between the two drugs.[3] |
Patient Discomfort
Subjective patient-reported outcomes, such as discomfort upon instillation, are crucial for assessing the overall tolerability of an ophthalmic solution.
Table 5: Patient-Reported Discomfort
| Study | Gatifloxacin 0.3% | Moxifloxacin 0.5% | Key Findings |
| Kaufman SC, et al. | Lower discomfort score (0.4 on a 1-10 scale).[2] | Higher discomfort score (1.0 on a 1-10 scale).[2] | Gatifloxacin was associated with significantly less discomfort upon frequent instillation.[2] |
| Perry HD, et al. | Significantly less ocular irritation and pain. | Subjects complained of more ocular irritation and pain. | Gatifloxacin produced fewer clinical signs of ocular surface inflammation. |
| Avakian A, et al. | No statistical difference in ocular irritation and pain. | No statistical difference in ocular irritation and pain. | No significant difference in patient-reported side effects was found in a preoperative setting.[3] |
Intraocular Biocompatibility
The penetration of topical fluoroquinolones into the anterior chamber is essential for their efficacy in treating and preventing intraocular infections. However, their potential effects on intraocular structures must also be considered.
Anterior Chamber Penetration
The concentration of the antibiotic in the aqueous humor is a key pharmacokinetic parameter.
Table 6: Anterior Chamber Penetration
| Study | Gatifloxacin 0.5% (Aqueous Humor Concentration) | Moxifloxacin 0.5% (Aqueous Humor Concentration) | Key Findings |
| Abdel-Meguid AA, et al. | 0.75 ± 0.22 SD (µg/mL) | 1.75 ± 0.98 SD (µg/mL) | Moxifloxacin demonstrated a 2.3-fold higher concentration in the aqueous humor, a statistically significant difference (P ≤ 0.001).[4] |
Effect on Intraocular Pressure
The impact of topical fluoroquinolones on intraocular pressure (IOP) is an important safety consideration. Currently, comparative data specifically evaluating the differential effects of gatifloxacin and moxifloxacin on IOP in large-scale clinical trials is limited. The available information does not suggest a clinically significant difference in their impact on intraocular pressure.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Plating: Human corneal epithelial cells are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.
-
Compound Exposure: The culture medium is replaced with medium containing various concentrations of gatifloxacin or moxifloxacin. Control wells contain medium with the vehicle (e.g., saline) and untreated cells.
-
Incubation: The plates are incubated for a specified period (e.g., 1, 4, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.[5] The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., dimethyl sulfoxide or a detergent-based solution) is added to dissolve the formazan crystals.[5]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[1] Cell viability is expressed as a percentage of the untreated control.
In Vivo Confocal Microscopy for Corneal Epithelial Cell Dropout
In vivo confocal microscopy provides high-resolution images of the cornea at the cellular level, allowing for the non-invasive assessment of epithelial cell morphology and density.
-
Patient Preparation: The patient is positioned comfortably at the confocal microscope. A topical anesthetic is instilled in the eye to be examined.
-
Microscope Setup: A sterile, single-use contact cap is filled with a coupling gel and placed on the objective lens of the microscope.
-
Image Acquisition: The objective lens is brought into contact with the central cornea. The examiner then focuses through the different layers of the cornea, from the superficial epithelium to the endothelium.
-
Epithelial Cell Analysis: High-magnification images of the superficial and basal epithelial layers are captured. Areas of epithelial cell dropout appear as dark, acellular regions.
-
Quantification: The number of cell dropouts per high-power field is counted by a masked observer to ensure objectivity.[2]
Assessment of Conjunctival Hyperemia
Conjunctival hyperemia is typically graded by a trained observer using a standardized scale.
-
Patient Evaluation: The patient is examined at a slit lamp before and at specified time points after the instillation of the eye drops.
-
Grading Scale: A standardized grading scale (e.g., 0-4 or 0-3) is used to assess the severity of conjunctival redness. These scales typically provide descriptive and/or photographic references for each grade.
-
Masked Observation: To minimize bias, the observer grading the hyperemia is often masked to the treatment allocation.[6]
-
Scoring: The observer assigns a numerical score to the degree of conjunctival injection for each eye at each time point.
Visualizations
Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.
Caption: Workflow for an In Vivo Clinical Study on Ocular Biocompatibility.
Conclusion
The available evidence suggests that while both gatifloxacin and moxifloxacin are generally well-tolerated, there are discernible differences in their ocular biocompatibility profiles. Gatifloxacin 0.3% appears to exhibit a more favorable profile in terms of corneal epithelial healing and is associated with less conjunctival hyperemia and patient discomfort, particularly with frequent dosing.[2] Conversely, moxifloxacin 0.5% demonstrates superior penetration into the anterior chamber, which may be advantageous for intraocular infection prophylaxis.[4] In some in vitro cytotoxicity models, moxifloxacin showed less toxicity.[1]
The choice between gatifloxacin and moxifloxacin may therefore depend on the specific clinical context. For situations where rapid epithelial healing and patient comfort are paramount, such as after corneal refractive surgery, gatifloxacin may be a preferred option. In contrast, for prophylaxis against intraocular infections where higher intraocular drug concentration is desirable, moxifloxacin may be the more suitable choice.
Researchers and drug development professionals should consider these biocompatibility parameters in the design of new ophthalmic formulations and in the selection of appropriate comparators for future clinical trials. Further head-to-head studies are warranted to provide a more definitive comparison of their effects on corneal endothelial cells and intraocular pressure.
References
- 1. Evaluation of toxicity of commercial ophthalmic fluoroquinolone antibiotics as assessed on immortalized corneal and conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Comparative Study Between Topical Gatifloxacin 0.5% and Moxifloxacin 0.5% as a Prophylactic Measure Before Intraocular Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gatifloxacin vs. Moxifloxacin: Their Ocular Surface Effects | Ophthalmology Management [ophthalmologymanagement.com]
Gatifloxacin's In Vitro Potency: A Comparative Analysis Against Other Fourth-Generation Fluoroquinolones
A comprehensive review of the in vitro susceptibility data reveals gatifloxacin's potent activity against a broad spectrum of bacterial pathogens, positioning it as a formidable member of the fourth-generation fluoroquinolone class. This guide provides a detailed comparison of gatifloxacin's performance against key contemporaries such as moxifloxacin, gemifloxacin, and besifloxacin, supported by experimental data and standardized testing methodologies.
Executive Summary
Gatifloxacin demonstrates comparable or superior in vitro activity against many common respiratory and ocular pathogens when compared to other fourth-generation fluoroquinolones. While individual potencies vary depending on the bacterial species, gatifloxacin consistently exhibits low minimum inhibitory concentrations (MICs) against key Gram-positive and Gram-negative organisms. This guide will delve into the specifics of these comparisons, presenting quantitative data, outlining the experimental protocols used to derive this data, and visualizing the workflow of these crucial experiments.
Comparative In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of gatifloxacin and other fourth-generation fluoroquinolones against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
Table 1: In Vitro Activity Against Common Respiratory Pathogens
| Organism | Gatifloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | Gemifloxacin MIC (µg/mL) |
| Streptococcus pneumoniae | 0.25 - 0.5[1][2] | 0.25 - 0.38[1][3] | 0.03[1] |
| Haemophilus influenzae | ≤0.03 - 0.008[1][4][5] | 0.015 - 0.03[1] | 0.008 - 0.015[1] |
| Moraxella catarrhalis | ≤0.03 - 0.06[1][4] | 0.03 - 0.06[1] | 0.015 - 0.03[1] |
Table 2: In Vitro Activity Against Ocular Isolates
| Organism | Gatifloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | Besifloxacin MIC (µg/mL) |
| Staphylococcus aureus (Ciprofloxacin-Susceptible) | 0.094[6] | 0.094[6] | 4 (MRSA-CR)[7] |
| Staphylococcus aureus (Ciprofloxacin-Resistant) | 0.5 - 1[8][9] | 0.5[8][9] | 4 (MRSA-CR)[7] |
| Pseudomonas aeruginosa | 0.25 - 1.28[10][11] | 0.5 - 2.60[10][11] | 0.5[10] |
Note: MIC values can vary slightly between studies due to different testing methodologies and geographical locations of bacterial isolates. MRSA-CR refers to methicillin-resistant and ciprofloxacin-resistant S. aureus.
Experimental Protocols
The determination of in vitro susceptibility of bacterial isolates to fluoroquinolones is predominantly conducted using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[2][12][13] The most common techniques cited in the comparative studies are the broth microdilution method and the E-test method.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.
E-test Method
The E-test is a gradient diffusion method. It utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on the surface of an agar plate that has been uniformly inoculated with the test bacterium. After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[2][3][14]
The following diagram illustrates the general workflow for determining in vitro susceptibility using these methods.
Signaling Pathways and Mechanisms of Action
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, repair, and recombination. The dual-targeting mechanism of fourth-generation fluoroquinolones, including gatifloxacin, is believed to contribute to their broad spectrum of activity and a lower propensity for the development of resistance.
The diagram below illustrates the mechanism of action of fluoroquinolones.
References
- 1. Comparison of the in vitro activities of several new fluoroquinolones against respiratory pathogens and their abilities to select fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Activity of Fluoroquinolones against Common Respiratory Pathogens | West Indian Medical Journal [mona.uwi.edu]
- 3. mona.uwi.edu [mona.uwi.edu]
- 4. Activity of gatifloxacin against Haemophilus influenzae and Moraxella catarrhalis, including susceptibility test development, E-test comparisons, and quality control guidelines for H. influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Activity of gatifloxacin in an in vitro pharmacokinetic-pharmacodynamic model against Staphylococcus aureus strains either susceptible to ciprofloxacin or exhibiting various levels and mechanisms of ciprofloxacin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of Gatifloxacin in an In Vitro Pharmacokinetic-Pharmacodynamic Model against Staphylococcus aureus Strains either Susceptible to Ciprofloxacin or Exhibiting Various Levels and Mechanisms of Ciprofloxacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of besifloxacin, gatifloxacin, and moxifloxacin against strains of pseudomonas aeruginosa with different quinolone susceptibility patterns in a rabbit model of keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 14. Gatifloxacin and moxifloxacin: an in vitro susceptibility comparison to levofloxacin, ciprofloxacin, and ofloxacin using bacterial keratitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Gatifloxacin Hydrochloride
The proper disposal of gatifloxacin hydrochloride is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a fluoroquinolone antibiotic, improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
Important Note: Historical guidance from some agencies suggested flushing gatifloxacin (Tequin); however, this is outdated. Gatifloxacin is not on the current U.S. Food and Drug Administration (FDA) "flush list".[1][2][3][4] The EPA and FDA now strongly discourage flushing pharmaceuticals to prevent water contamination, with the primary recommendation being take-back programs for households.[5][6] For laboratory and professional settings, disposal must adhere to specific hazardous waste regulations.
Safety and Handling for Disposal
Before beginning any disposal procedure, personnel must adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, safety goggles with side-shields, and a lab coat.[1][7]
-
Ventilation: Handle this compound powder in a well-ventilated area or under an exhaust hood to avoid inhalation of dust or aerosols.[5]
-
Spill Management: In case of a spill, use an absorbent material like diatomite to contain it. Decontaminate surfaces with alcohol and dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]
Disposal Decision Framework
The appropriate disposal method depends on the quantity of the chemical and the resources available. The following diagram illustrates the decision-making workflow.
Caption: Decision workflow for this compound disposal.
Comparison of Disposal Methods
The following table summarizes the recommended disposal procedures for easy comparison.
| Disposal Method | Primary Audience | Key Regulatory Consideration | Environmental Impact |
| Licensed Hazardous Waste Contractor | Laboratories, Research Facilities | Complies with EPA RCRA regulations for chemical waste.[8] | Lowest impact; waste is treated/incinerated in a controlled facility.[7] |
| Pharmaceutical Take-Back Program | Small Quantities / Clinical Settings | DEA-authorized sites ensure secure and proper handling. | Low impact; centralized collection prevents environmental release. |
| Disposal in Municipal Trash | Household/Small Quantity (Last Resort) | Must be rendered non-divertible and non-palatable. | Higher potential for environmental release if not done correctly. |
Experimental Protocols: Step-by-Step Disposal Procedures
This is the required method for laboratories and facilities generating chemical waste.
-
Characterize the Waste: Chemical waste generators must determine if the material is classified as hazardous waste under local, state, or national regulations.[1][4] this compound should be treated as chemical waste.
-
Segregate and Contain:
-
Place the this compound and any items contaminated with it (e.g., gloves, wipes, empty containers) into a designated, properly labeled hazardous waste container.
-
The container must be sealable, in good condition, and compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous material disposal company to schedule a pickup.[7]
-
Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
This method is suitable for small quantities of unused product, such as from a clinical study.
-
Locate a Collection Site: Use the U.S. Drug Enforcement Administration (DEA) Diversion Control Division website to find an authorized drug collection site near you. These are often located at pharmacies or law enforcement facilities.
-
Prepare the Material: Keep the this compound in its original container if possible. If not, place it in a sealed, non-descript container.
-
Transport and Deposit: Transport the material to the collection site and deposit it into the secure drop-off box.
This procedure should only be used if the above methods are unavailable and is not recommended for laboratory-generated waste.
-
Remove from Original Container: Take the this compound out of its original packaging.
-
Mix with Undesirable Substance: Mix the drug with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the medicine less appealing to children and pets and unrecognizable to anyone who might go through the trash. Do not crush tablets or capsules.
-
Seal the Mixture: Place the mixture into a sealable container, such as a zipper storage bag or an empty can, to prevent leakage.
-
Discard: Throw the sealed container into your household trash.
-
Sanitize Original Container: Scratch out all personal or identifying information from the original prescription bottle or packaging to protect privacy, then dispose of the empty container.
References
- 1. fda.gov [fda.gov]
- 2. tripler.tricare.mil [tripler.tricare.mil]
- 3. countyofmerced.com [countyofmerced.com]
- 4. pa-foundation.org [pa-foundation.org]
- 5. epa.gov [epa.gov]
- 6. fallonhealth.org [fallonhealth.org]
- 7. Understanding the FDA Flush List: Should you Flush your Unwanted Medicines? - MyOldMeds.com [myoldmeds.com]
- 8. myprivia.com [myprivia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
